molecular formula C12H12O4 B098766 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione CAS No. 15231-78-4

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Cat. No.: B098766
CAS No.: 15231-78-4
M. Wt: 220.22 g/mol
InChI Key: NTUAHNQWHPQAMB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUAHNQWHPQAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164996
Record name 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15231-78-4
Record name 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
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Record name 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
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Record name 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
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Record name 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, from phenylmalonic acid. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical applications.

Core Synthesis Reaction

The synthesis of this compound from phenylmalonic acid is achieved through an acid-catalyzed condensation reaction with acetone in the presence of acetic anhydride. This reaction, a variation of the original synthesis of Meldrum's acid, results in the formation of a cyclic ketal.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from phenylmalonic acid.

ParameterValueReference
Starting Material Phenylmalonic acid (1.0 equiv)[1]
Reagents Acetone (1.1 equiv), Acetic Anhydride[1]
Catalyst Concentrated Sulfuric Acid (2-3 drops)[1]
Reaction Temperature 0 °C to room temperature[1]
Reaction Time 6 hours[1]
Reported Yield 84%[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge RBF with Phenylmalonic Acid and Acetic Anhydride B Cool to 0 °C (ice/water bath) A->B C Add conc. H2SO4 (catalyst) B->C D Add Acetone dropwise C->D E Allow to warm to RT and stir for 6h D->E F Cool mixture in refrigerator for 2h E->F G Collect solid by filtration F->G H Wash with cold water and Et2O G->H I Dry the product H->I

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

  • Round-bottom flask (RBF) equipped with a magnetic stirring bar

  • Pressure-equalizing dropping funnel

  • Ice/water bath

  • Refrigerator

  • Fritted funnel for filtration

  • Phenylmalonic acid

  • Acetic anhydride (Ac₂O)

  • Acetone

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Toluene

  • Cold water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirring bar, charge phenylmalonic acid (1.0 equivalent) and acetic anhydride (to achieve a concentration of 5-8 M).[1]

  • Cooling: Cool the mixture to 0 °C using an ice/water bath.[1]

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the stirred mixture.[1]

  • Acetone Addition: Add acetone (1.1 equivalents) dropwise to the reaction mixture using a pressure-equalizing dropping funnel.[1]

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 6 hours.[1]

  • Precipitation: After the reaction is complete, place the resulting mixture in a refrigerator for 2 hours to facilitate the precipitation of the product.[1]

  • Isolation: Collect the resulting solid by filtration through a fritted funnel.[1]

  • Washing: Wash the collected solid twice with cold water and then three times with diethyl ether.[1]

  • Drying: To remove traces of water, add toluene (10 mL) to the solid and evaporate the solvent. Repeat this step three times to afford the desired product, this compound.[1]

Reaction Mechanism

The synthesis proceeds via a well-established acid-catalyzed mechanism. The key steps are outlined below in the signaling pathway diagram.

G cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_cyclization Cyclization cluster_dehydration Dehydration A Protonation of Acetone Carbonyl B Attack of Phenylmalonic Acid on Protonated Acetone A->B H+ C Formation of Hemiketal Intermediate B->C D Intramolecular Esterification C->D E Formation of Dioxane Ring D->E F Elimination of Water E->F G Final Product F->G

Caption: Simplified reaction mechanism for the formation of this compound.

This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are advised to consult the primary literature for further details and to adhere to all standard laboratory safety procedures.

References

Spectroscopic Characterization of 5-Phenylmeldrum's Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of 5-Phenylmeldrum's Acid (2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details experimental protocols and presents spectroscopic data in a clear, tabular format to facilitate analysis and comparison.

Chemical Structure of 5-Phenylmeldrum's Acid

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 5-Phenylmeldrum's Acid purification Purification (e.g., Recrystallization) synthesis->purification nmr_analysis NMR Spectroscopy (¹H and ¹³C) purification->nmr_analysis ir_analysis IR Spectroscopy purification->ir_analysis nmr_data NMR Data Processing & Interpretation nmr_analysis->nmr_data ir_data IR Spectrum Analysis ir_analysis->ir_data structure_confirm Structure Confirmation nmr_data->structure_confirm ir_data->structure_confirm

physical and chemical properties of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, also commonly known as 5-Phenylmeldrum's Acid, is a heterocyclic organic compound that serves as a versatile building block in synthetic organic chemistry. As a derivative of Meldrum's acid, it combines the high reactivity of the 1,3-dioxane-4,6-dione ring system with the steric and electronic influence of a phenyl substituent. This unique combination makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including those with potential biological and pharmaceutical activities. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

General and Computed Properties
PropertyValueSource
Molecular Formula C₁₂H₁₂O₄--INVALID-LINK--
Molecular Weight 220.22 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 15231-78-4--INVALID-LINK--
Appearance White to almost white powder/crystalTCI America
Canonical SMILES CC1(OC(=O)C(C(=O)O1)C2=CC=CC=C2)C--INVALID-LINK--
InChI Key NTUAHNQWHPQAMB-UHFFFAOYSA-N--INVALID-LINK--
Topological Polar Surface Area 52.6 Ų--INVALID-LINK--
Hydrogen Bond Donor Count 0--INVALID-LINK--
Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Rotatable Bond Count 1--INVALID-LINK--
Experimental Physical Properties
PropertyValueNotes
Melting Point While a specific melting point for the title compound is not consistently reported, a closely related compound, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione, has a reported melting point of 96–97°C (with decomposition).[1][2]The melting point of the parent compound, Meldrum's acid, is 94–95°C (with decomposition).[3]
Solubility Generally soluble in polar organic solvents such as dioxane, acetone, and alcohols. Sparingly soluble in water and likely has limited solubility in non-polar solvents.Based on the general solubility of Meldrum's acid and its derivatives.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

NMR Spectroscopy
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSource
¹H NMR (CDCl₃)~7.3 (multiplet)m-Aromatic protons[5]
~4.5 (singlet)s-Methine proton (C5-H)[5]
~1.7 (singlet)s-Methyl protons (C(CH₃)₂)[5]
¹³C NMR (CDCl₃)~164.7--Carbonyl carbons (C4, C6)[6]
~130.5--Quaternary aromatic carbon (C-ipso)[6]
~129.1--Aromatic carbons (C-ortho, C-meta)[6]
~128.8--Aromatic carbon (C-para)[6]
~105.7--Quaternary carbon (C2)[6]
~52.7--Methine carbon (C5)[6]
~28.5, ~27.4--Methyl carbons (C(CH₃)₂)[6]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1745, ~1708StrongC=O stretching (asymmetric and symmetric) of the dione
~1578, ~1559MediumC=C stretching of the phenyl ring
~2939, ~2913MediumC-H stretching of the methyl groups

Note: The IR data is based on a representative spectrum of a similar Meldrum's acid derivative.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 5-substituted Meldrum's acid derivatives involves the condensation of a malonic acid derivative with acetone in the presence of an acid catalyst and a dehydrating agent.[7]

Materials:

  • Phenylmalonic acid

  • Acetone

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Diethyl ether (Et₂O)

  • Toluene

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add phenylmalonic acid (1.0 equivalent) and acetic anhydride.

  • Cool the mixture to 0°C in an ice/water bath.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the stirred mixture.

  • Add acetone (1.1 equivalents) dropwise to the reaction mixture using a pressure-equalizing dropping funnel.

  • Allow the reaction to warm to room temperature and continue stirring for 6 hours.

  • After the reaction is complete, place the flask in a refrigerator for 2 hours to facilitate precipitation.

  • Collect the resulting solid by filtration through a fritted funnel.

  • Wash the solid sequentially with cold water (2 times) and diethyl ether (3 times).

  • To remove residual water, add toluene (10 mL) to the solid and evaporate the solvent under reduced pressure. Repeat this step three times to afford the purified this compound.[7]

G cluster_reactants Reactants cluster_reagents Reagents Phenylmalonic_Acid Phenylmalonic Acid Reaction_Mixture Reaction at 0°C to RT Phenylmalonic_Acid->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Mixture H2SO4 H₂SO₄ (cat.) H2SO4->Reaction_Mixture Product 2,2-Dimethyl-5-phenyl- 1,3-dioxane-4,6-dione Reaction_Mixture->Product Workup & Purification

Synthetic Workflow for this compound.
Purification

Recrystallization is a standard method for the purification of solid this compound and its derivatives.

Solvent Systems:

  • Dichloromethane/hexane[1]

  • Ether/hexane[1]

General Procedure:

  • Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., dichloromethane or ether).

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Gradually add the anti-solvent (e.g., hexane) to the hot solution until turbidity persists.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an appropriate ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the acidic proton at the C5 position and the electrophilicity of the carbonyl groups.

Knoevenagel Condensation

The acidic methylene proton at C5 readily participates in Knoevenagel condensations with aldehydes and ketones to form 5-arylidene or 5-alkylidene derivatives. These products are valuable intermediates in organic synthesis.[8]

G Start 2,2-Dimethyl-5-phenyl- 1,3-dioxane-4,6-dione Reaction Knoevenagel Condensation Start->Reaction Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Reaction Product 5-Alkylidene/Arylidene Derivative Reaction->Product

Knoevenagel Condensation of 5-Phenylmeldrum's Acid.
Reduction Reactions

The carbonyl groups of this compound can be selectively reduced. For instance, reduction with samarium(II) iodide (SmI₂) and water can lead to the formation of β-hydroxy acids.[6]

Applications in Drug Discovery

Derivatives of Meldrum's acid have garnered significant interest in medicinal chemistry due to their wide range of biological activities. While research on the specific biological profile of this compound is ongoing, related compounds have demonstrated notable potential.

  • Anticancer Activity: Various derivatives of Meldrum's acid have been synthesized and evaluated for their anticancer properties. For example, hybrids of Meldrum's acid with 7-azaindole and 1,2,3-triazole have shown potent activity against several cancer cell lines, including breast (MCF-7), cervical (HeLa), prostate (DU-145), liver (HepG2), and leukemia (K562) cells.[2] Some of these compounds have been found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[2]

  • Antimicrobial Activity: Meldrum's acid derivatives have also been investigated for their antimicrobial effects. Certain vanillidene Meldrum's acid compounds have exhibited significant activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[5][9] The olefinic linkage in these arylidene derivatives appears to be important for their biological activity.[8]

  • Antimalarial and Antioxidant Potential: Some studies have highlighted the antimalarial and antioxidant properties of arylidene derivatives of Meldrum's acid.[8][10]

The general approach to exploring the biological potential of this compound involves its use as a scaffold for the synthesis of a library of derivatives, which are then screened for various biological activities.

G cluster_activities Potential Biological Activities Scaffold 2,2-Dimethyl-5-phenyl- 1,3-dioxane-4,6-dione Synthesis Chemical Modification Scaffold->Synthesis Library Library of Derivatives Synthesis->Library Screening Biological Screening Library->Screening Anticancer Anticancer Screening->Anticancer Antimicrobial Antimicrobial Screening->Antimicrobial Antimalarial Antimalarial Screening->Antimalarial Antioxidant Antioxidant Screening->Antioxidant

Drug Discovery Workflow Utilizing the 5-Phenylmeldrum's Acid Scaffold.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the construction of complex molecular architectures. The demonstrated biological activities of its derivatives underscore its potential as a key scaffold in drug discovery and development programs. This technical guide provides researchers and scientists with the essential information required to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide on the Reactivity of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, with a variety of electrophiles. Due to the high acidity of the C-5 proton, this compound readily forms a stabilized carbanion, making it a versatile nucleophile in a range of carbon-carbon bond-forming reactions. These reactions are of significant interest in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and drug development.[1][2][3]

Core Reactivity

This compound, often referred to as 5-phenyl Meldrum's acid, is a cyclic derivative of malonic acid. The two carbonyl groups flanking the C-5 position, coupled with the rigid 1,3-dioxane ring structure, contribute to the exceptional acidity of the methine proton at C-5 (pKa ≈ 4.97 for the parent Meldrum's acid).[1][4] This acidity allows for easy deprotonation to form a highly reactive enolate, which can then attack various electrophiles.

The general reactivity of 5-phenyl Meldrum's acid with electrophiles can be summarized by the following reaction scheme:

General Reactivity cluster_reactants Reactants cluster_intermediate Intermediate cluster_electrophile Electrophile cluster_product Product reactant This compound base Base electrophile E+ enolate Enolate Intermediate product 5-Substituted Product reactant_node 2,2-Dimethyl-5-phenyl- 1,3-dioxane-4,6-dione enolate_node Enolate reactant_node->enolate_node + Base - HB base_node Base product_node 5-Phenyl-5-E- 2,2-dimethyl-1,3- dioxane-4,6-dione enolate_node->product_node + E+ electrophile_node E+ Acylation_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product enolate 5-Phenyl Meldrum's Acid Enolate tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate + RCOCl acyl_chloride Acyl Chloride (RCOCl) acyl_chloride->tetrahedral_intermediate acyl_product 5-Acyl-5-phenyl Meldrum's Acid tetrahedral_intermediate->acyl_product - Cl- Michael_Addition_Workflow start Start deprotonation Deprotonation of 5-Phenyl Meldrum's Acid with Base start->deprotonation enolate_formation Formation of Enolate Intermediate deprotonation->enolate_formation addition Addition of Michael Acceptor (α,β-unsaturated compound) enolate_formation->addition michael_adduct Formation of Michael Adduct addition->michael_adduct workup Aqueous Work-up michael_adduct->workup purification Purification (Chromatography/Recrystallization) workup->purification end Final Product purification->end

References

Nucleophilic Attack on 5-Phenylmeldrum's Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the nucleophilic attack on 5-Phenylmeldrum's Acid and its derivatives, with a particular focus on the Michael addition to 5-arylmethylidene Meldrum's acids. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, known for the high acidity of its C-5 methylene protons and the susceptibility of its carbonyl groups to nucleophilic attack.[1][2][3] Substitution at the C-5 position, particularly with an aryl group, creates a valuable scaffold for further functionalization. 5-Arylmethylidene Meldrum's acids, which are derivatives of 5-Phenylmeldrum's Acid, are potent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity opens avenues for the synthesis of complex molecules with potential biological activity.[4][5][6]

This guide will delve into the mechanism of nucleophilic attack, provide detailed experimental protocols for key reactions, and present quantitative data for the resulting products.

Reaction Mechanism: Michael Addition to 5-Arylmethylidene Meldrum's Acid

The primary mode of nucleophilic attack on 5-arylmethylidene Meldrum's acids is a Michael-type conjugate addition. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a stable enolate intermediate which is subsequently protonated.

The general mechanism is as follows:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the arylmethylidene group.

  • Enolate Formation: The π-electrons of the double bond shift to the α-carbon, and subsequently onto the dicarbonyl system of the Meldrum's acid, forming a resonance-stabilized enolate.

  • Protonation: The enolate is protonated, typically by a protic solvent or during aqueous workup, to yield the final Michael adduct.

Caption: Generalized mechanism of Michael addition to 5-benzylidene Meldrum's acid.

Experimental Protocols

Synthesis of 5-Arylmethylidene Meldrum's Acid Derivatives

A common route to synthesize the starting 5-arylmethylidene Meldrum's acid is through a Knoevenagel condensation between Meldrum's acid and an appropriate aromatic aldehyde.

General Procedure for Knoevenagel Condensation: [1]

  • Dissolve Meldrum's acid (1.0 eq) in a suitable solvent (e.g., methanol).

  • Add the corresponding aromatic aldehyde (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Michael Addition of N,N′-Diphenyldithiomalondiamide to Arylmethylidene Meldrum's Acids

This section details the experimental protocol for the Michael addition of N,N′-diphenyldithiomalondiamide to various 5-arylmethylidene Meldrum's acids.[7]

General Procedure: [7]

  • To a solution of the respective 5-arylmethylidene Meldrum's acid (1.0 eq) and N,N′-diphenyldithiomalondiamide (1.0 eq) in anhydrous acetone, add an excess of a suitable base (e.g., N-methylmorpholine or triethylamine).

  • The reaction mixture is then either stirred at room temperature or refluxed for a specified time.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed with appropriate solvents (e.g., acetone and light petroleum).

Quantitative Data

The following tables summarize the yields and characterization data for the Michael addition products of N,N′-diphenyldithiomalondiamide with various 5-arylmethylidene Meldrum's acids.

Table 1: Yields of Michael Adducts [7]

EntryAryl Group (Ar)BaseReaction ConditionsProductYield (%)
14-NO₂C₆H₄Et₃NReflux, acetone15a' 34
24-NO₂C₆H₄N-methylmorpholineRoom temp, acetone15a 56
32-NO₂C₆H₄N-methylmorpholineRoom temp, acetone15b -
42-ClC₆H₄N-methylmorpholineRoom temp, acetone15c -

Note: Yields for entries 3 and 4 were not explicitly provided in the source but the formation of the products was confirmed.

Table 2: Selected Spectroscopic Data for Michael Adduct 15a [7]

Data TypeValue
¹H NMR (400 MHz, DMSO-d₆), δ (ppm)1.15 (t, 9H), 1.27–1.31 (m, 6H), 3.07 (q, 6H), 5.27 (d, 1H), 5.95 (d, 1H), 7.15 (t, 1H), 7.21 (t, 1H), 7.26–7.31 (m, 2H), 7.36–7.40 (m, 2H), 7.55 (d, 2H), 7.80–7.84 (m, 4H), 7.98 (d, 2H), 8.86 (br s, 1H), 10.89 (s, 1H), 11.96 (s, 1H)
¹³C NMR (101 MHz, DMSO-d₆), δ (ppm)25.6, 25.9, 42.6, 45.2, 52.6, 63.5, 71.3, 74.9, 99.8, 122.1, 123.0, 123.3, 125.8, 126.0, 128.28, 128.34, 129.5, 139.4, 139.6, 144.9, 152.5, 164.8, 197.0, 198.8
FTIR , νₘₐₓ (cm⁻¹)3175, 2987, 2863 (N–H, C–H); 1516 (NO₂ asym); 1346 (NO₂ sym)
HRMS (ESI) m/zCalculated for C₃₄H₄₁N₄O₆S₂ [M + H]⁺: 665.2468; Found: 665.2466

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and experimental workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of Starting Material cluster_michael Michael Addition cluster_analysis Product Analysis meldrum Meldrum's Acid knoevenagel Knoevenagel Condensation meldrum->knoevenagel aldehyde Aromatic Aldehyde aldehyde->knoevenagel start_mat 5-Arylmethylidene Meldrum's Acid knoevenagel->start_mat michael Michael Addition start_mat->michael nucleophile Nucleophile (e.g., N,N'-Diphenyldithiomalondiamide) nucleophile->michael product Michael Adduct michael->product analysis Spectroscopic Analysis (NMR, IR, HRMS) product->analysis Reagent_Relationship Meldrum Meldrum's Acid (Precursor) Arylmethylidene 5-Arylmethylidene Meldrum's Acid (Michael Acceptor) Meldrum->Arylmethylidene Reacts with Aryl_Aldehyde Aryl Aldehyde (Electrophile) Aryl_Aldehyde->Arylmethylidene Reacts with Adduct Michael Adduct (Product) Arylmethylidene->Adduct Reacts with Nucleophile Nucleophile (Michael Donor) Nucleophile->Adduct Reacts with

References

Thermal Decomposition of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a phenyl-substituted derivative of Meldrum's acid. The primary focus is on the elucidation of its decomposition products, the underlying reaction mechanism, and the experimental methodologies employed for its study. It is established that the principal pathway of thermal decomposition involves the formation of phenylketene, acetone, and carbon dioxide. This process is of significant interest in organic synthesis, as it provides a valuable route to the highly reactive phenylketene intermediate. This document collates available information on the qualitative and quantitative aspects of this reaction, details relevant experimental protocols, and presents a clear visualization of the decomposition pathway.

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are versatile reagents in organic synthesis, prized for their high acidity and ability to serve as precursors to a variety of reactive intermediates.[1] The thermal lability of these compounds is a key feature, leading to the generation of ketenes upon heating.[2] The subject of this guide, this compound, is an important member of this family, as its thermal decomposition offers a clean and efficient method for the in situ generation of phenylketene. Understanding the products, yields, and mechanisms of this decomposition is crucial for its effective application in synthetic chemistry.

Thermal Decomposition Products

The thermal decomposition of this compound proceeds via a retro-ene type reaction, yielding three primary products:

  • Phenylketene (C₈H₆O)

  • Acetone (C₃H₆O)

  • Carbon Dioxide (CO₂)

The reaction is typically carried out under high-temperature, low-pressure conditions, often utilizing Flash Vacuum Pyrolysis (FVP) to minimize secondary reactions of the highly reactive phenylketene.[3]

Quantitative Analysis

While the qualitative identification of the decomposition products is well-established, detailed quantitative data on their relative yields from the pyrolysis of this compound is not extensively tabulated in the literature. The yield of phenylketene is highly dependent on the experimental conditions, including pyrolysis temperature, pressure, and the efficiency of the trapping method employed.

For the purpose of this guide, a representative table of expected products is provided below. It should be noted that these values are illustrative and would need to be determined empirically for a specific experimental setup.

Product NameMolecular FormulaMolar Mass ( g/mol )Expected YieldAnalytical Method
PhenylketeneC₈H₆O118.13VariableTrapping Experiment, GC-MS
AcetoneC₃H₆O58.08Equimolar to PhenylketeneGC-MS, NMR
Carbon DioxideCO₂44.01Equimolar to PhenylketeneGas Analysis

Experimental Protocols

The primary experimental technique for studying the gas-phase thermal decomposition of this compound is Flash Vacuum Pyrolysis (FVP).[3] This method involves the rapid heating of the substrate under high vacuum, followed by the rapid quenching of the products on a cold surface.

General Flash Vacuum Pyrolysis (FVP) Protocol

A general protocol for the FVP of this compound is as follows:

  • Apparatus Setup: A standard FVP apparatus consists of a sublimation tube for the precursor, a heated pyrolysis tube (often packed with an inert material like quartz wool to ensure efficient heat transfer), and a cold trap (typically cooled with liquid nitrogen) to collect the products. The entire system is connected to a high-vacuum pump.

  • Precursor Preparation: this compound is placed in the sublimation tube.

  • Pyrolysis: The system is evacuated to a low pressure (typically 10⁻² to 10⁻³ mbar). The pyrolysis tube is heated to the desired temperature (e.g., 400-600 °C). The sublimation tube is then gently heated to allow the precursor to sublime and pass through the hot pyrolysis tube.

  • Product Collection: The gaseous products exiting the pyrolysis tube are condensed and collected in the liquid nitrogen-cooled trap.

  • Analysis: The contents of the cold trap are carefully collected and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products.

Phenylketene Trapping Experiment

Due to the high reactivity of phenylketene, it is often trapped in situ to facilitate its characterization and quantification. A common trapping agent is aniline, which reacts with phenylketene to form N-phenyl-2-phenylacetamide.

  • Modified FVP Setup: A vessel containing aniline vapor can be placed between the pyrolysis tube and the cold trap, or aniline can be co-sublimed with the precursor.

  • Reaction: As the phenylketene is formed, it reacts immediately with the aniline vapor.

  • Product Isolation and Analysis: The resulting N-phenyl-2-phenylacetamide is a stable, crystalline solid that can be readily isolated and quantified by standard analytical techniques (e.g., HPLC, NMR). The yield of the trapped adduct provides an indirect measure of the phenylketene yield.

Signaling Pathways and Logical Relationships

The thermal decomposition of this compound is a unimolecular process that proceeds through a concerted pericyclic reaction mechanism. The following diagrams illustrate the key steps in the decomposition pathway and a typical experimental workflow.

Thermal_Decomposition_Pathway Thermal Decomposition Pathway of this compound Start This compound TransitionState [Pericyclic Transition State] Start->TransitionState Heat (Δ) Products Phenylketene + Acetone + CO2 TransitionState->Products Fragmentation Experimental_Workflow Experimental Workflow for FVP-GC-MS Analysis cluster_FVP Flash Vacuum Pyrolysis cluster_Analysis Product Analysis Precursor Sublimation of Precursor Pyrolysis Passage through Hot Zone Precursor->Pyrolysis Trapping Condensation in Cold Trap Pyrolysis->Trapping Extraction Extraction of Products Trapping->Extraction Sample Collection GCMS GC-MS Analysis Extraction->GCMS Data Data Interpretation GCMS->Data

References

An In-depth Technical Guide to 5-Phenylmeldrum's Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylmeldrum's acid, systematically known as 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione , is a heterocyclic organic compound that belongs to the family of Meldrum's acid derivatives. Meldrum's acid and its analogues are notable for the high acidity of the C-5 proton and their utility as versatile synthons in organic chemistry. The introduction of a phenyl group at the 5-position imparts specific steric and electronic properties, making it a valuable building block for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and known applications of 5-Phenylmeldrum's acid, with a focus on experimental details and data presentation for the scientific community.

Physicochemical and Spectroscopic Data

The fundamental properties and spectroscopic data for this compound are summarized in the tables below. This information is critical for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
Synonym 5-Phenylmeldrum's Acid
CAS Number 15231-78-4
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Appearance White to off-white solid

Table 2: Spectroscopic Data of this compound

Type of SpectrumDataReference
¹H NMR Data available from commercial suppliers and literature.[2]
¹³C NMR δ (CDCl₃, 100 MHz): 27.4, 28.5, 52.7, 105.7, 128.8, 129.1, 130.5, 164.7 ppm.[3]

Synthesis of 5-Phenylmeldrum's Acid

The synthesis of 5-Phenylmeldrum's acid is typically achieved through the condensation of phenylmalonic acid with acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid. This method is a variation of the general synthesis of Meldrum's acid and its derivatives.

Experimental Protocol: General Procedure for the Synthesis of 5-Substituted Meldrum's Acid Derivatives[4]

This protocol describes a general method that can be adapted for the synthesis of this compound.

Materials:

  • Phenylmalonic acid

  • Acetone

  • Acetic anhydride (Ac₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Toluene

  • Round-bottom flask (RBF)

  • Stirring bar

  • Pressure-equalizing dropping funnel

  • Ice/water bath

  • Fritted funnel

Procedure:

  • A round-bottom flask equipped with a stirring bar is charged with phenylmalonic acid (1.0 equivalent) and acetic anhydride (5-8 M).

  • The flask is cooled to 0 °C using an ice/water bath.

  • A few drops (2-3) of concentrated sulfuric acid are carefully added to the stirred mixture.

  • Acetone (1.1 equivalents) is added dropwise to the reaction mixture using a pressure-equalizing dropping funnel.

  • The reaction is allowed to warm to room temperature and is stirred for 6 hours.

  • Following the reaction period, the mixture is placed in a refrigerator for 2 hours to facilitate precipitation.

  • The resulting solid is collected by filtration on a fritted funnel.

  • The collected solid is washed with cold water (2 times) and diethyl ether (3 times).

  • To remove residual water, toluene (10 mL) is added to the solid, and the solvent is evaporated under reduced pressure. This azeotropic removal of water is repeated three times to afford the desired product, this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Phenylmalonic Acid Phenylmalonic Acid Mixing_and_Cooling Mixing and Cooling (0°C) Phenylmalonic Acid->Mixing_and_Cooling Acetone Acetone Acetone->Mixing_and_Cooling Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing_and_Cooling H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Mixing_and_Cooling Reaction Reaction (6h at RT) Mixing_and_Cooling->Reaction Precipitation Precipitation (2h in refrigerator) Reaction->Precipitation Filtration_and_Washing Filtration and Washing Precipitation->Filtration_and_Washing Drying Azeotropic Drying Filtration_and_Washing->Drying 5-Phenylmeldrums_Acid 5-Phenylmeldrum's Acid Drying->5-Phenylmeldrums_Acid

A simplified workflow for the synthesis of 5-Phenylmeldrum's Acid.

Potential Applications in Drug Development

While specific biological activities of 5-Phenylmeldrum's acid are not extensively documented in publicly available literature, the broader class of Meldrum's acid derivatives has garnered significant interest in medicinal chemistry. These compounds serve as versatile intermediates in the synthesis of various heterocyclic systems that exhibit a wide range of biological activities.

Derivatives of Meldrum's acid have been investigated for their potential as:

  • Antimalarial agents [4][5]

  • Antioxidant agents [4][5]

  • Antibacterial agents [6]

  • Anticancer agents [6]

The phenyl substituent in 5-Phenylmeldrum's acid can be a key feature for molecular recognition by biological targets. The logical progression from this starting material to a potential drug candidate would involve further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Funnel Start 5-Phenylmeldrum's Acid (Starting Material) Derivatization Chemical Derivatization Start->Derivatization Screening Biological Screening (e.g., Antimalarial, Anticancer) Derivatization->Screening Lead_Identification Lead Compound Identification Screening->Lead_Identification Optimization Lead Optimization (ADMET Properties) Lead_Identification->Optimization Candidate Drug Candidate Optimization->Candidate

References

An In-depth Technical Guide to the Molecular Structure of 5-Phenylmeldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 5-Phenylmeldrum's Acid (2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione). The document details its synthesis, spectroscopic properties, and predicted crystallographic parameters based on closely related structures. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols and data presented in a clear, accessible format.

Introduction

Meldrum's acid and its derivatives are versatile reagents in organic synthesis, known for the high acidity of the C-5 proton and their utility as building blocks for a wide array of heterocyclic compounds. The introduction of a phenyl group at the 5-position significantly influences the molecule's reactivity and potential applications. 5-Phenylmeldrum's Acid is a key intermediate in the synthesis of various organic molecules. An understanding of its three-dimensional structure and spectroscopic characteristics is crucial for its effective utilization in synthetic chemistry and for the exploration of its potential biological activities. While specific derivatives of Meldrum's acid have been investigated for their biological activities, including antimalarial and antioxidant properties, the direct biological role and specific signaling pathways of 5-Phenylmeldrum's Acid are not extensively documented in current literature.[1][2][3][4]

Molecular Structure and Properties

The molecular structure of 5-Phenylmeldrum's Acid consists of a central 1,3-dioxane-4,6-dione ring, substituted with two methyl groups at the 2-position and a phenyl group at the 5-position.

Molecular Formula: C₁₂H₁₂O₄[5]

Molecular Weight: 220.22 g/mol [5]

IUPAC Name: this compound[5]

CAS Number: 15231-78-4[5]

Predicted Crystallographic Data

While a specific crystallographic information file (.cif) for 5-Phenylmeldrum's Acid is not publicly available, analysis of closely related 5-substituted Meldrum's acid derivatives allows for an accurate prediction of its key structural parameters.[6][7] The 1,3-dioxane-4,6-dione ring is expected to adopt a boat or sofa conformation.

The following table summarizes predicted bond lengths, bond angles, and torsion angles based on the analysis of similar crystal structures.

ParameterPredicted Value
Bond Lengths (Å)
C-C (phenyl ring)~1.39
C-C (dioxane ring)~1.52
C=O~1.21
C-O~1.35
C-Ph~1.51
Bond Angles (°) **
O-C-O (gem-dimethyl)~107
C-C-C (dioxane ring)~110
O-C=O~125
C-C=O~115
Torsion Angles (°) **
Dihedral angle (phenyl vs. dioxane ring)Variable

Experimental Protocols

Synthesis of 5-Phenylmeldrum's Acid

A common and effective method for the synthesis of 5-Phenylmeldrum's Acid is the condensation of phenylmalonic acid with acetone in the presence of a dehydrating agent like acetic anhydride and an acid catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product phenylmalonic_acid Phenylmalonic Acid phenylmeldrums_acid 5-Phenylmeldrum's Acid phenylmalonic_acid->phenylmeldrums_acid acetone Acetone acetone->phenylmeldrums_acid acetic_anhydride Acetic Anhydride acetic_anhydride->phenylmeldrums_acid sulfuric_acid H₂SO₄ (catalyst) sulfuric_acid->phenylmeldrums_acid G cluster_synthesis Synthesis cluster_characterization Characterization start Phenylmalonic Acid + Acetone reaction Condensation Reaction (Acetic Anhydride, H₂SO₄) start->reaction product Crude 5-Phenylmeldrum's Acid reaction->product purification Purification (Filtration, Washing, Drying) product->purification final_product Pure 5-Phenylmeldrum's Acid purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

References

An In-Depth Technical Guide on the C-H Bond Acidity of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of the C-H bond at the C5 position of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. Understanding the acidity of this compound, often referred to as Phenyl-Meldrum's acid, is crucial for its application in organic synthesis, particularly in the formation of carbon-carbon bonds and the development of novel pharmaceutical agents.

Core Concepts: Acidity of Meldrum's Acid and the Influence of a Phenyl Substituent

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for its exceptionally high acidity for a carbon acid, with a pKa value of approximately 4.97 in aqueous solution.[1][2][3][4][5][6] This remarkable acidity, comparable to that of carboxylic acids, is attributed to the significant stabilization of its conjugate base.[1][7] Upon deprotonation, the negative charge on the central carbon atom (C5) is extensively delocalized onto the two adjacent carbonyl oxygen atoms through resonance.[1] The rigid cyclic structure of the 1,3-dioxane-4,6-dione ring system locks the carbonyl groups in a conformation that maximizes this resonance stabilization.[7]

Comparative Acidity of Meldrum's Acid and Related Dicarbonyl Compounds

To contextualize the acidity of this compound, it is instructive to compare the pKa values of the parent Meldrum's acid with other common dicarbonyl compounds.

Compound NameStructurepKa in Water
Meldrum's acid2,2-dimethyl-1,3-dioxane-4,6-dione~4.97[1][2][3][4][5][6]
Dimedone5,5-dimethylcyclohexane-1,3-dione~5.2
Acetylacetone2,4-pentanedione~9.0
Diethyl malonateDiethyl propanedioate~13.0

Note: pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength.

Experimental Protocols for pKa Determination

The pKa of acidic compounds like this compound can be determined experimentally using several well-established methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a standardized strong base to a solution of the acidic compound and monitoring the resulting change in pH using a pH meter.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The concentration should be accurately known.

  • Titration with a Standardized Base: A standardized solution of a strong base, such as sodium hydroxide, is added incrementally to the analyte solution using a burette.

  • pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

  • Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The equivalence point, where the moles of added base equal the initial moles of the acid, is identified as the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This technique is applicable when the acidic and basic forms of the compound exhibit different ultraviolet or visible light absorption spectra.

Methodology:

  • Spectral Characterization: The UV-Vis absorption spectra of the fully protonated and deprotonated forms of this compound are recorded to identify the wavelengths of maximum absorbance (λmax) for each species.

  • Preparation of Buffered Solutions: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.

  • Absorbance Measurements: A constant and known concentration of the compound is added to each buffer solution, and the absorbance is measured at one or more selected wavelengths where the absorbance of the acidic and basic forms differs significantly.

  • Data Analysis: The absorbance is plotted against the pH. The resulting sigmoidal curve is then analyzed, often using the Henderson-Hasselbalch equation, to calculate the pKa.

Logical Relationships in Acidity Determination

The following diagram illustrates the logical workflow for understanding and determining the acidity of the target compound.

Acidity_Workflow cluster_0 Theoretical Understanding cluster_1 Experimental Verification cluster_2 Comparative Analysis A Meldrum's Acid Acidity (pKa ~4.97) B Resonance Stabilization of Conjugate Base A->B C Inductive/Resonance Effects of Phenyl Group A->C D Predicted Acidity of Phenyl-Meldrum's Acid B->D C->D G Experimental pKa Determination D->G Hypothesis to be tested E Potentiometric Titration E->G F UV-Vis Spectrophotometry F->G H pKa of Phenyl-Meldrum's Acid G->H Provides Data For K Structure-Acidity Relationship H->K I pKa of Meldrum's Acid I->K J pKa of other Dicarbonyls J->K

Caption: Logical workflow for the analysis of the acidity of this compound.

Deprotonation and Resonance Stabilization

The exceptional acidity of the C-H bond in this compound is fundamentally due to the stability of the resulting carbanion. The following diagram illustrates the deprotonation equilibrium and the resonance structures of the conjugate base.

References

Methodological & Application

Application Note: Knoevenagel Condensation for the Synthesis of 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[2] 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a particularly effective substrate for this reaction.[3] The high acidity of the methylene protons at the C-5 position (pKa = 4.97) allows the condensation to proceed under mild conditions, often without a catalyst, to yield 5-arylidene derivatives.[4][5] These products are valuable intermediates in the synthesis of a wide range of biologically active compounds and heterocyclic systems.[4][6]

This document provides a detailed protocol for the Knoevenagel condensation of Meldrum's acid with various aromatic aldehydes. While the compound 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione is a related structure, it lacks the requisite active methylene protons for a Knoevenagel condensation and is typically synthesized from phenylmalonic acid and acetone.[7] The protocol herein describes the more common and synthetically useful condensation of unsubstituted Meldrum's acid with aldehydes to produce various 5-arylidene derivatives.

General Reaction Scheme

The reaction involves the condensation of Meldrum's acid with an aromatic aldehyde, leading to the formation of a 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione and water.

G cluster_reactants Reactants cluster_products Products MA Meldrum's Acid plus1 + Aldehyde Aromatic Aldehyde arrow Catalyst Solvent, Temp Aldehyde->arrow Product 5-Arylidene Meldrum's Acid arrow->Product plus2 + Water H2O

Caption: General Knoevenagel condensation reaction.

Experimental Protocols

Protocol 1: Catalyst-Free Knoevenagel Condensation in Methanol

This protocol is adapted from a method that leverages the high reactivity of Meldrum's acid, requiring no additional catalyst.[8]

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Methanol (reagent grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plate and chamber

  • Buchner funnel and filter paper

Procedure:

  • To a solution of Meldrum's acid (1.0 eq) in methanol (approx. 0.7 M), add the desired aromatic aldehyde (1.0 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.[8]

  • Upon completion, the solid product often precipitates from the solution.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filtered solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione. Further purification is typically not required.[8]

Protocol 2: L-Tyrosine Catalyzed Solvent-Free Condensation

This green chemistry approach utilizes a bio-based catalyst and a grindstone method, eliminating the need for solvents.[9]

Materials:

  • Meldrum's acid

  • Aromatic aldehyde

  • L-Tyrosine (catalytic amount, e.g., 10 mol%)

  • Mortar and pestle

  • Spatula

Procedure:

  • In a mortar, combine Meldrum's acid (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of L-Tyrosine.

  • Grind the mixture using a pestle at room temperature for the time specified (typically 4-8 minutes).[9]

  • The reaction progress can be monitored by TLC by dissolving a small aliquot in a suitable solvent.

  • Once the reaction is complete, the solid reaction mixture is the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylidene derivative.

G start Start reactants Combine Meldrum's Acid, Aldehyde, and Catalyst/Solvent start->reactants reaction Stir or Grind at Specified Temperature reactants->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Isolate Product (Filtration or Extraction) monitor->workup Complete wash Wash with Cold Solvent workup->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Experimental workflow for Knoevenagel condensation.

Data Presentation

The following tables summarize the results for the Knoevenagel condensation between Meldrum's acid and various aromatic aldehydes under different reaction conditions.

Table 1: Catalyst-Free Condensation in Methanol[8]

AldehydeProductReaction Time (min)Temperature (°C)Yield (%)
Benzaldehyde5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione30Room Temp.70
4-Nitrobenzaldehyde2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione30Room Temp.94
4-Methoxybenzaldehyde5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione30Room Temp.80

Table 2: L-Tyrosine Catalyzed Solvent-Free Condensation[9]

AldehydeProductReaction Time (min)Temperature (°C)Yield (%)
Benzaldehyde5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione5Room Temp.92
4-Chlorobenzaldehyde5-(4-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione6Room Temp.94
4-Nitrobenzaldehyde2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione4Room Temp.96
4-Methoxybenzaldehyde5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione8Room Temp.95

Mechanism

The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation, nucleophilic attack, and dehydration.

  • Deprotonation: A base (or a polar solvent acting as one) removes a proton from the highly acidic C-5 position of Meldrum's acid to form a stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate.

  • Dehydration: The intermediate is protonated and subsequently loses a molecule of water to form the final α,β-unsaturated product.

cluster_start Step 1: Deprotonation cluster_attack Step 2: Nucleophilic Attack cluster_end Step 3: Dehydration MA Meldrum's Acid Enolate Enolate Intermediate MA->Enolate Base (B) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Aldehyde Aldehyde Aldehyde Product Final Product Tetrahedral->Product - H₂O

Caption: Simplified mechanism of Knoevenagel condensation.

References

Application Notes and Protocols: Multicomponent Reactions Involving 5-Phenylmeldrum's Acid for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses. Meldrum's acid and its derivatives are highly versatile C-H acidic compounds that serve as valuable building blocks in a wide array of organic transformations, including MCRs for the synthesis of diverse heterocyclic scaffolds. This document focuses on the application of a specific derivative, 5-Phenylmeldrum's Acid, in multicomponent reactions for the generation of medicinally relevant heterocyclic compounds.

While the broader applications of Meldrum's acid in MCRs are well-documented, specific examples utilizing 5-Phenylmeldrum's Acid are less prevalent in the literature. However, by drawing parallels with closely related 1,3-dicarbonyl compounds, we can outline representative protocols and applications. This document provides detailed procedures for the synthesis of polyhydroquinolines, a class of heterocycles with a wide range of biological activities, through a four-component reaction involving a 5-phenyl substituted 1,3-dicarbonyl compound, which serves as a surrogate for 5-Phenylmeldrum's Acid.

Application Note 1: Synthesis of Polyhydroquinoline Derivatives

Polyhydroquinolines are a privileged heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, antimicrobial, and anticancer activities. The Hantzsch dihydropyridine synthesis and its variations provide a classic and efficient route to this class of compounds. A four-component reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, ethyl acetoacetate, and ammonium acetate offers a straightforward and atom-economical approach to highly functionalized polyhydroquinolines.

The inclusion of a phenyl group at the 5-position of the dicarbonyl component, as in 5-Phenylmeldrum's Acid, is anticipated to impart specific steric and electronic properties to the resulting polyhydroquinoline products, potentially influencing their biological activity and physicochemical characteristics.

General Reaction Scheme

The four-component reaction for the synthesis of polyhydroquinolines is depicted below. This reaction proceeds via a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions A Aromatic Aldehyde P Polyhydroquinoline Derivative A->P + B 5-Phenyl-1,3-dicarbonyl B->P + C Ethyl Acetoacetate C->P + D Ammonium Acetate D->P + Catalyst Catalyst (e.g., L-proline) Catalyst->P Solvent Solvent (e.g., Ethanol) Solvent->P Temp Reflux Temp->P

Caption: General workflow for the four-component synthesis of polyhydroquinolines.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various polyhydroquinoline derivatives using a 5-phenyl substituted 1,3-dicarbonyl compound as a representative analog for 5-Phenylmeldrum's Acid.

EntryAromatic AldehydeCatalyst (mol%)SolventTime (h)Yield (%)
1BenzaldehydeL-proline (10)Ethanol592
24-ChlorobenzaldehydeL-proline (10)Ethanol495
34-MethoxybenzaldehydeL-proline (10)Ethanol689
44-NitrobenzaldehydeL-proline (10)Ethanol396
52-ChlorobenzaldehydeL-proline (10)Ethanol585
Experimental Protocol

General Procedure for the Synthesis of Polyhydroquinoline Derivatives:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the 5-phenyl substituted 1,3-dicarbonyl compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by the addition of L-proline (0.1 mmol, 10 mol%).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.

Signaling Pathway and Logical Relationships

The synthesis of polyhydroquinolines via this four-component reaction involves a cascade of interconnected chemical transformations. The following diagram illustrates the logical relationship between the key steps of the reaction mechanism.

G cluster_start Initial Reactions cluster_intermediate Intermediate Formation cluster_cyclization Final Steps Knoevenagel Knoevenagel Condensation (Aldehyde + Dicarbonyl) Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation Enamine Formation (Ethyl Acetoacetate + NH4OAc) Enamine_Formation->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Polyhydroquinoline Dehydration->Product

Caption: Key mechanistic steps in the four-component synthesis of polyhydroquinolines.

The application of 5-Phenylmeldrum's Acid and its analogs in multicomponent reactions represents a highly efficient and versatile strategy for the synthesis of complex and biologically relevant heterocyclic compounds. The provided protocol for the synthesis of polyhydroquinolines serves as a foundational methodology that can be adapted and optimized for the generation of a diverse library of compounds for drug discovery and development. The use of readily available starting materials, mild reaction conditions, and high yields make this approach particularly attractive for both academic research and industrial applications. Further exploration of the substrate scope and the development of enantioselective variations of these reactions will undoubtedly continue to expand the utility of 5-Phenylmeldrum's Acid in modern organic synthesis.

Application Notes and Protocols for the Synthesis of Pyran Derivatives from 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyran derivatives, utilizing 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (5-phenyl Meldrum's acid) as a key starting material. The protocols outlined are based on established multicomponent reaction strategies, which are highly efficient for the generation of diverse molecular scaffolds for drug discovery.

Introduction

Pyran and its fused derivatives are privileged heterocyclic scaffolds found in a wide array of natural products and biologically active compounds. These molecules exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. The efficient construction of such frameworks is of significant interest in medicinal chemistry and drug development.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules in a single step, starting from simple precursors. The synthesis of 4H-pyran derivatives is often achieved through a three-component condensation of an aromatic aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound.

While direct, single-step protocols for the conversion of this compound into pyran derivatives are not extensively reported, a plausible and well-supported approach involves its participation in a multicomponent reaction. A common pathway for such a transformation involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. This document provides a representative protocol for this type of synthesis.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 4H-pyran derivatives through three-component reactions involving an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound, providing a reference for expected yields and reaction times under various catalytic conditions.

EntryAromatic Aldehyde1,3-Dicarbonyl CompoundCatalystSolventTimeYield (%)Reference
14-ChlorobenzaldehydeDimedoneAg/TiO2 nano-thin filmWater30 min93
2BenzaldehydeCyclohexanedioneDodecyl benzenesulfonic acidWater2 h89[1]
34-MethoxybenzaldehydeDimedoneFe3O4@Xanthan gumEthanol4 min96[2]
44-Nitrobenzaldehyde4-HydroxycoumarinAg/TiO2 nano-thin filmWater35 min93
5BenzaldehydeMethyl acetoacetateK2CO3Ethanol3 h78[3]
64-ChlorobenzaldehydeDimedone[DMImd-DMP]aq. Ethanol1.5 h95[4]

Experimental Protocols

Protocol 1: Three-Component Synthesis of 2-Amino-4-phenyl-4H-pyran-3-carbonitrile Derivatives

This protocol describes a general procedure for the one-pot, three-component synthesis of 4H-pyran derivatives from an aromatic aldehyde, malononitrile, and this compound.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • This compound (1.0 mmol)

  • Catalyst (e.g., piperidine, 10 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), this compound (1.0 mmol), and ethanol (10 mL).

  • Add the catalyst (e.g., piperidine, 10 mol%) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete (typically within 1-3 hours), cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product in a vacuum oven to obtain the pure 4H-pyran derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Reaction Pathway

reaction_pathway cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization aldehyde Aromatic Aldehyde knoevenagel_intermediate Arylidene Intermediate aldehyde->knoevenagel_intermediate + Meldrum's Acid - H2O meldrums_acid 2,2-Dimethyl-5-phenyl- 1,3-dioxane-4,6-dione michael_adduct Michael Adduct knoevenagel_intermediate->michael_adduct malononitrile Malononitrile malononitrile->michael_adduct + Arylidene Intermediate pyran_derivative 4H-Pyran Derivative michael_adduct->pyran_derivative Intramolecular Cyclization

Caption: Proposed reaction mechanism for the synthesis of 4H-pyran derivatives.

Experimental Workflow

experimental_workflow start Start reagents Combine Aldehyde, Malononitrile, and 5-Phenyl Meldrum's Acid in Ethanol start->reagents catalyst Add Catalyst (e.g., Piperidine) reagents->catalyst reflux Reflux Reaction Mixture catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis of 4H-pyrans.

References

Application Notes and Protocols: 5-Phenylmeldrum's Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylmeldrum's acid, and its closely related derivative 5-benzylidene Meldrum's acid, are highly versatile building blocks in organic synthesis. The unique reactivity of the Meldrum's acid scaffold, characterized by the high acidity of the C-5 proton and the propensity to form ketene intermediates upon thermolysis, makes these compounds valuable precursors for the construction of a diverse array of molecular architectures.[1][2] Their utility is particularly evident in the synthesis of complex heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.[3][4] This document provides detailed application notes and experimental protocols for the use of 5-phenylmeldrum's acid and its derivatives in key synthetic transformations.

Key Synthetic Applications

5-Phenylmeldrum's acid and its derivatives are employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The primary applications include:

  • Knoevenagel Condensation: The acidic methylene group at the C-5 position readily participates in Knoevenagel condensations with aldehydes and ketones to form 5-alkylidene or 5-arylidene derivatives.[5][6]

  • Michael Additions: 5-Alkylidene Meldrum's acids are excellent Michael acceptors, reacting with a wide range of nucleophiles, including organometallic reagents, thiols, and enamines.[7][8]

  • Heterocycle Synthesis: These compounds are valuable precursors for the synthesis of various heterocyclic systems such as pyridines, pyrimidines, and pyrones.[9][10][11]

  • Ketene Chemistry and Cycloadditions: Thermal decomposition of 5-substituted Meldrum's acids generates highly reactive ketene intermediates, which can undergo in-situ cycloaddition reactions to form complex cyclic structures.[7][9]

The following sections provide detailed protocols for some of these key applications.

Data Presentation

Table 1: Synthesis of 5-Benzylidene Meldrum's Acid via Knoevenagel Condensation
EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeNoneMethanol0.570[5]
24-NitrobenzaldehydeNoneMethanol0.594[5]
34-MethoxybenzaldehydeNoneMethanol0.590[5]
4BenzaldehydePiperidineEthanol--[4]
Table 2: Michael Addition Reactions of 5-Benzylidene Meldrum's Acid
EntryNucleophileCatalyst/ConditionsProduct TypeYield (%)Reference
1ThiophenolN-methylmorpholine, refluxThia-Michael Adduct-[12]
2TMS-acetyleneRh(I) / 3,5-Xylyl-MeOBIPHEPConjugate Alkynylation Productup to 99[8]
3Dialkylzinc reagentsCu-catalystBenzylic Quaternary Stereocenter-[13]

Experimental Protocols

Protocol 1: Synthesis of 5-Benzylidene Meldrum's Acid (Knoevenagel Condensation)

This protocol describes the synthesis of 5-benzylidene Meldrum's acid from Meldrum's acid and benzaldehyde.[5]

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Benzaldehyde

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in methanol.

  • To this solution, add benzaldehyde (1.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Expected Yield: 70%[5]

Protocol 2: Thia-Michael Addition to 5-(4-Nitrobenzylidene) Meldrum's Acid

This protocol outlines the reaction of a 5-arylidene Meldrum's acid with a thiol nucleophile.[12]

Materials:

  • 5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • N,N'-Diphenyldithiomalondiamide

  • Triethylamine

  • Anhydrous Acetone

Procedure:

  • In a round-bottom flask, dissolve 5-(4-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) and N,N'-diphenyldithiomalondiamide (1.0 eq) in anhydrous acetone.

  • Add triethylamine (1.6 eq) to the solution.

  • Reflux the reaction mixture with vigorous stirring for 2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration and wash with cold acetone.

Expected Yield: 34% of the stable Michael adduct.[12]

Protocol 3: Synthesis of Tetrahydrofluorenones via Diels-Alder/Friedel-Crafts Acylation

This protocol describes a one-pot synthesis of a tetrahydrofluorenone from a 5-alkylidene Meldrum's acid, demonstrating a cascade reaction involving a Diels-Alder reaction followed by a Friedel-Crafts acylation.[14]

Materials:

  • Appropriate 5-alkylidene Meldrum's acid

  • Diene (e.g., isoprene)

  • BF3·OEt2

  • Toluene

Procedure:

  • In a sealed tube, dissolve the 5-alkylidene Meldrum's acid in toluene.

  • Add an excess of the diene to the solution.

  • Heat the mixture to induce the Diels-Alder reaction.

  • After the cycloaddition is complete (monitor by TLC), cool the reaction mixture.

  • Add BF3·OEt2 to catalyze the intramolecular Friedel-Crafts acylation.

  • Stir the reaction at room temperature until the acylation is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Visualizations

Synthesis_of_Heterocycles_from_5_Phenylmeldrums_Acid cluster_start Starting Material cluster_building_block Key Building Block cluster_reactions Synthetic Transformations cluster_intermediates Reactive Intermediates cluster_products Final Products Meldrums_Acid Meldrum's Acid 5_Benzylidene_Meldrums_Acid 5-Benzylidene Meldrum's Acid Meldrums_Acid->5_Benzylidene_Meldrums_Acid Knoevenagel Condensation Benzaldehyde Benzaldehyde Benzaldehyde->5_Benzylidene_Meldrums_Acid Michael_Addition Michael Addition (e.g., with Thiols, Enamines) 5_Benzylidene_Meldrums_Acid->Michael_Addition Diels_Alder Diels-Alder Reaction 5_Benzylidene_Meldrums_Acid->Diels_Alder Michael_Adduct Michael Adduct Michael_Addition->Michael_Adduct DA_Adduct Diels-Alder Adduct Diels_Alder->DA_Adduct Thermolysis Thermolysis Phenylketene Phenylketene Thermolysis->Phenylketene Functionalized_Acyclic Functionalized Acyclic Compounds Michael_Adduct->Functionalized_Acyclic Heterocycles Heterocycles (e.g., Pyridines, Pyrimidines) Michael_Adduct->Heterocycles Cyclization Polycyclic_Systems Polycyclic Systems DA_Adduct->Polycyclic_Systems Further Transformation Beta_Lactams β-Lactams Phenylketene->Beta_Lactams [2+2] Cycloaddition 5_Phenylmeldrums_Acid 5-Phenyl Meldrum's Acid 5_Phenylmeldrums_Acid->Thermolysis

Caption: Synthetic pathways using 5-Phenylmeldrum's Acid.

Conclusion

5-Phenylmeldrum's acid and its derivatives are powerful and versatile intermediates in organic synthesis. Their ability to undergo a wide range of transformations, including Knoevenagel condensations, Michael additions, and cycloadditions via ketene intermediates, provides access to a rich diversity of molecular structures. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The continued exploration of the reactivity of these building blocks is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

Preparation of 5-Phenylbarbituric Acid from 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. The pharmacological activity of these compounds is highly dependent on the nature of the substituents at the 5-position of the barbituric acid ring. This document provides detailed protocols for the synthesis of 5-phenylbarbituric acid, a key intermediate and pharmacophore, starting from 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a phenyl-substituted derivative of Meldrum's acid. The synthesis is a two-step process involving the formation of a malonic ester intermediate followed by a cyclocondensation reaction with urea.

Synthetic Pathway Overview

The synthesis of 5-phenylbarbituric acid from this compound proceeds through two main stages:

  • Alcoholysis of this compound: The cyclic dioxy-dione structure is opened by reaction with an alcohol, typically ethanol, in the presence of an acid or base catalyst, or by heating. This reaction yields diethyl phenylmalonate.

  • Cyclocondensation with Urea: The resulting diethyl phenylmalonate is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the heterocyclic 5-phenylbarbituric acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the materials and reactions involved in the synthesis of 5-phenylbarbituric acid.

Table 1: Properties of Key Compounds

Compound NameFormulaMolecular Weight ( g/mol )Role
This compoundC₁₂H₁₂O₄220.22Starting Material
EthanolC₂H₅OH46.07Reagent/Solvent
Diethyl phenylmalonateC₁₃H₁₆O₄236.26Intermediate
UreaCH₄N₂O60.06Reagent
Sodium EthoxideC₂H₅NaO68.05Base Catalyst
5-Phenylbarbituric AcidC₁₀H₈N₂O₃204.18Final Product

Table 2: Summary of Reaction Conditions and Yields

Reaction StageKey ReagentsSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)
AlcoholysisThis compound, EthanolEthanolReflux (~78)2-4>90
CyclocondensationDiethyl phenylmalonate, Urea, Sodium EthoxideEthanolReflux (~78)6-870-80

Experimental Protocols

Protocol 1: Synthesis of Diethyl Phenylmalonate from this compound

Materials:

  • This compound

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil is diethyl phenylmalonate, which can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: Synthesis of 5-Phenylbarbituric Acid from Diethyl Phenylmalonate

Materials:

  • Diethyl phenylmalonate

  • Urea (dried)

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Distilled water

Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.1 eq) to absolute ethanol (15-20 mL per gram of sodium) under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form sodium ethoxide.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add a solution of dried urea (1.0 eq) in warm absolute ethanol. Stir the mixture until the urea is dissolved.

  • Slowly add diethyl phenylmalonate (1.0 eq) from the dropping funnel to the urea-ethoxide solution.

  • Condensation Reaction: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for 6-8 hours. A white precipitate of the sodium salt of 5-phenylbarbituric acid may form.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Slowly add distilled water to dissolve the precipitate.

  • Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH 2-3), which will cause the 5-phenylbarbituric acid to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-phenylbarbituric acid.

  • Dry the purified product in a vacuum oven.

Mechanism of Action: GABA-A Receptor Modulation

Barbiturates, including 5-phenylbarbituric acid, exert their primary pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex.[1] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[3] This dual action leads to a significant enhancement of inhibitory neurotransmission, resulting in the sedative, hypnotic, and anticonvulsant properties of this class of drugs.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Alcoholysis cluster_step2 Step 2: Cyclocondensation start 2,2-Dimethyl-5-phenyl- 1,3-dioxane-4,6-dione intermediate Diethyl Phenylmalonate start->intermediate Ethanol, H+ (cat.) Reflux product 5-Phenylbarbituric Acid intermediate->product Urea, Sodium Ethoxide Reflux

Caption: Workflow for the synthesis of 5-phenylbarbituric acid.

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor (Chloride Channel) Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_R->Hyperpolarization Prolonged Channel Opening GABA GABA GABA->GABA_R Binds to orthosteric site Barbiturate 5-Phenylbarbituric Acid Barbiturate->GABA_R Binds to allosteric site Cl_out Cl_out->GABA_R Influx Cl_in

Caption: Mechanism of action of 5-phenylbarbituric acid on the GABA-A receptor.

References

Catalytic Applications of 5-Phenylmeldrum's Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylmeldrum's acid and its derivatives have emerged as highly versatile and powerful building blocks in modern organic synthesis. Their unique electronic properties, arising from the rigid 1,3-dioxane-4,6-dione framework, render the exocyclic double bond of their alkylidene derivatives highly electrophilic. This pronounced reactivity has been harnessed in a wide array of catalytic transformations, providing access to complex chiral molecules, including all-carbon quaternary stereocenters and valuable heterocyclic scaffolds. These attributes make them particularly attractive for applications in medicinal chemistry and drug development, where the precise control of stereochemistry is paramount.

This document provides detailed application notes and experimental protocols for key catalytic reactions employing 5-Phenylmeldrum's acid derivatives, focusing on asymmetric conjugate additions and organocatalytic Michael additions for the synthesis of chiral compounds and chromene derivatives.

Asymmetric Conjugate Addition of Dialkylzinc Reagents

The copper-catalyzed asymmetric conjugate addition of dialkylzinc reagents to 5-(1-arylalkylidene) Meldrum's acids is a robust method for the construction of all-carbon benzylic quaternary stereocenters with high enantioselectivity.[1][2][3] The use of chiral phosphoramidite ligands is crucial for achieving high levels of stereocontrol in this transformation.

Quantitative Data

The following table summarizes the results for the enantioselective conjugate addition of diethylzinc to various 5-(1-arylalkylidene) Meldrum's acids, catalyzed by a copper-phosphoramidite complex.

EntryAryl Group (Ar)Product Yield (%)Enantiomeric Excess (ee, %)
1Phenyl9596
24-Methylphenyl9297
34-Methoxyphenyl9698
44-Chlorophenyl9495
52-Naphthyl9094
62-Thienyl8892
Experimental Protocol: General Procedure for the Enantioselective Conjugate Addition of Diethylzinc

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (S,R,R)-N,N-Dimethyl-1-((S)-2-(diphenylphosphino)ferrocenyl)ethanamine (a chiral phosphoramidite ligand)

  • 5-(1-Arylalkylidene) Meldrum's acid (substrate)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.01 mmol, 2 mol%) and the chiral phosphoramidite ligand (0.012 mmol, 2.4 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the reaction mixture to -20 °C in a cryocooler.

  • Add the 5-(1-arylalkylidene) Meldrum's acid (0.5 mmol, 1.0 equiv) to the flask.

  • Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol, 2.4 equiv) dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Catalytic Cycle

The proposed catalytic cycle for the copper-catalyzed enantioselective conjugate addition of diethylzinc to a 5-arylalkylidene Meldrum's acid is depicted below.

Catalytic_Cycle_Conjugate_Addition Cu_L Cu(I)-L Transmetalation Transmetalation Cu_L->Transmetalation Et2Zn Et2Zn Et2Zn->Transmetalation Cu_Et_L Et-Cu(I)-L Transmetalation->Cu_Et_L Coordination Coordination Cu_Et_L->Coordination Substrate 5-Arylalkylidene Meldrum's Acid Substrate->Coordination Intermediate [Substrate-Cu(Et)-L*] Coordination->Intermediate Migratory_Insertion Migratory Insertion Intermediate->Migratory_Insertion Migratory_Insertion->Cu_L Regenerates Catalyst Enolate Zinc Enolate Migratory_Insertion->Enolate Protonolysis Protonolysis (Workup) Enolate->Protonolysis Product Chiral Product Protonolysis->Product

Caption: Proposed catalytic cycle for copper-catalyzed conjugate addition.

Organocatalytic Asymmetric Michael Addition of Thiols

The enantioselective Michael addition of thiols to 5-phenyl-substituted alkylidene Meldrum's acids, catalyzed by cinchona alkaloid-derived organocatalysts, provides a facile route to chiral sulfur-containing compounds. These reactions proceed with high yields and enantioselectivities under mild conditions.

Quantitative Data

The following table presents data for the organocatalytic Michael addition of thiophenol to various 5-phenyl-substituted alkylidene Meldrum's acids.

EntryR GroupCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1H59895
2Methyl59692
3Ethyl59590
4Propyl59791
Experimental Protocol: General Procedure for the Organocatalytic Michael Addition of Thiophenol

Materials:

  • Cinchona alkaloid-derived thiourea catalyst

  • 5-Phenyl-substituted alkylidene Meldrum's acid (substrate)

  • Thiophenol

  • Anhydrous toluene

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a vial, add the 5-phenyl-substituted alkylidene Meldrum's acid (0.2 mmol, 1.0 equiv) and the cinchona alkaloid-derived thiourea catalyst (0.01 mmol, 5 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Add thiophenol (0.24 mmol, 1.2 equiv) to the mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring its progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the chiral Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Reaction Mechanism Workflow

The proposed mechanism involves a dual activation by the bifunctional organocatalyst. The thiourea moiety activates the electrophile (alkylidene Meldrum's acid) through hydrogen bonding, while the tertiary amine base activates the nucleophile (thiol).

Organocatalysis_Workflow Start Start Catalyst Bifunctional Organocatalyst Start->Catalyst Substrate Alkylidene Meldrum's Acid Start->Substrate Nucleophile Thiol Start->Nucleophile Activation Dual Activation Catalyst->Activation Substrate->Activation Nucleophile->Activation Transition_State Ternary Transition State Activation->Transition_State CC_Bond_Formation C-S Bond Formation Transition_State->CC_Bond_Formation Product_Complex Product-Catalyst Complex CC_Bond_Formation->Product_Complex Release Product Release Product_Complex->Release Release->Catalyst Regeneration Product Chiral Thioether Release->Product End End Product->End

Caption: Workflow of the organocatalytic Michael addition.

Organocatalytic Domino Reaction for the Synthesis of 4H-Chromenes

5-Phenylmeldrum's acid derivatives can participate in organocatalytic domino reactions with salicylaldehydes to afford valuable 4H-chromene scaffolds. This transformation typically proceeds via a tandem Michael addition-cyclization sequence.

Experimental Protocol: General Procedure for the Synthesis of 4H-Chromenes

Materials:

  • Salicylaldehyde derivative

  • 5-Phenyl-1-alkylidene Meldrum's acid

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a vial, dissolve the salicylaldehyde derivative (0.3 mmol, 1.5 equiv) and the 5-phenyl-1-alkylidene Meldrum's acid (0.2 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL).

  • Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.04 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 4H-chromene derivative.

Logical Relationship Diagram

The logical progression of the domino reaction for the synthesis of 4H-chromenes is outlined below.

Domino_Reaction_Logic Start Reactants: Salicylaldehyde & Alkylidene Meldrum's Acid Michael_Addition Michael Addition Start->Michael_Addition Catalysis Organocatalyst Catalysis->Michael_Addition Intermediate Open-chain Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 4H-Chromene Dehydration->Product

Caption: Logical steps in the domino synthesis of 4H-chromenes.

References

Application Notes and Protocols: 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a phenyl-substituted derivative of Meldrum's acid, is a versatile and highly reactive building block in organic synthesis. Its unique cyclic structure, combining the functionalities of a malonic acid ester and a protected dicarbonyl compound, imparts high acidity to the C-5 proton, making it an excellent nucleophile in a variety of carbon-carbon bond-forming reactions. These characteristics make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds that form the core of numerous pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of pharmaceutical intermediates: dihydropyrimidinones and phenyl-substituted barbiturates . Dihydropyrimidinones are key components of calcium channel blockers used in the treatment of hypertension, while barbiturates are a class of drugs that act as central nervous system depressants.

I. Synthesis of Dihydropyrimidine-Based Pharmaceutical Intermediates via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea or thiourea. The use of this compound (phenyl-Meldrum's acid) in this reaction provides a direct route to highly functionalized, bicyclic DHPMs, which can serve as precursors to potent pharmaceutical agents.

Experimental Protocol: Synthesis of 3,3-dimethyl-7-phenyl-7H,8H,10H-8,10-diaza-2,4-dioxa-5,9-dioxo-bicyclo[4.4.0]dec-1(6)-ene Derivatives

This protocol is adapted from a general procedure for the Biginelli reaction using Meldrum's acid.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-hydroxybenzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Lemon juice (as a natural catalyst) or another mild acid catalyst

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Buchner funnel, filter paper)

  • TLC plates and developing chamber

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), and urea or thiourea (1.0 eq.).

  • Add ethanol to the flask to dissolve the reactants, followed by a catalytic amount of fresh lemon juice.

  • Attach a reflux condenser and heat the reaction mixture on a water bath with stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after several hours, as indicated by the disappearance of starting materials), remove the heat source and allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize the crude product from absolute ethanol to obtain the pure dihydropyrimidinone derivative.

Data Presentation: Synthesis of Dihydropyrimidinone Derivatives
EntryAldehydeReagentProductYield (%)
1BenzaldehydeUrea3,3-dimethyl-7-phenyl-7H,8H,10H-8,10-diaza-2,4-dioxa-5,9-dioxo-bicyclo[4.4.0]dec-1(6)-ene75
24-MethoxybenzaldehydeUrea3,3-dimethyl-7-(4-methoxyphenyl)-7H,8H,10H-8,10-diaza-2,4-dioxa-5,9-dioxo-bicyclo[4.4.0]dec-1(6)-ene71
34-HydroxybenzaldehydeUrea3,3-dimethyl-7-(4-hydroxyphenyl)-7H,8H,10H-8,10-diaza-2,4-dioxa-5,9-dioxo-bicyclo[4.4.0]dec-1(6)-ene80

Logical Workflow for Dihydropyrimidinone Synthesis

Biginelli_Reaction Start Starting Materials Reactants This compound + Aldehyde + Urea/Thiourea Start->Reactants Reaction One-Pot Cyclocondensation (Biginelli Reaction) Reactants->Reaction Ethanol, Catalyst Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Dihydropyrimidinone Intermediate Purification->Product Calcium_Channel_Blockade DHPM Dihydropyrimidine (e.g., Nifedipine analogue) LTypeChannel L-type Calcium Channel (in Vascular Smooth Muscle Cell) DHPM->LTypeChannel Blocks Ca_int Intracellular Ca²⁺ LTypeChannel->Ca_int Vasodilation Vasodilation (Lowered Blood Pressure) LTypeChannel->Vasodilation Inhibition leads to Ca_ext Extracellular Ca²⁺ Ca_ext->LTypeChannel Influx Vasoconstriction Vasoconstriction Ca_int->Vasoconstriction Leads to Barbiturate_Synthesis Start 2,2-Dimethyl-5-phenyl- 1,3-dioxane-4,6-dione Hydrolysis Acid Hydrolysis Start->Hydrolysis MalonicAcid Phenylmalonic Acid Hydrolysis->MalonicAcid Esterification Fischer Esterification MalonicAcid->Esterification Ethanol, H₂SO₄ MalonicEster Diethyl Phenylmalonate Esterification->MalonicEster Condensation Condensation with Urea MalonicEster->Condensation Sodium Ethoxide Product 5-Phenylbarbituric Acid Condensation->Product GABAa_Mechanism Barbiturate Barbiturate GABAa_Receptor GABAa Receptor Barbiturate->GABAa_Receptor Binds to allosteric site Cl_Channel Chloride (Cl⁻) Channel Barbiturate->Cl_Channel Prolongs opening GABAa_Receptor->Cl_Channel Opens GABA GABA GABA->GABAa_Receptor Binds to orthosteric site Cl_Influx Increased Cl⁻ Influx Cl_Channel->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression

Application Notes and Protocols for the Alkylation of 5-Phenylmeldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylmeldrum's acid (2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione) is a versatile building block in organic synthesis, valued for the acidic proton at the C5 position which allows for facile derivatization. Alkylation at this position provides access to a wide range of 5-alkyl-5-phenyl Meldrum's acid derivatives, which are important intermediates in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The high acidity of the C5 proton makes this position highly nucleophilic upon deprotonation, readily reacting with various electrophiles.

This document provides detailed protocols and reaction conditions for the C5-alkylation of 5-Phenylmeldrum's Acid. The information is compiled from established synthetic methodologies for Meldrum's acid and its derivatives, offering a robust starting point for laboratory-scale synthesis.

Reaction Principle

The alkylation of 5-Phenylmeldrum's acid proceeds via a nucleophilic substitution reaction. A base is used to deprotonate the acidic C5 proton, generating a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkylating agent (typically an alkyl halide) to form the new carbon-carbon bond. The choice of base, solvent, and reaction temperature is crucial to ensure high yields and minimize side reactions, such as O-alkylation or di-alkylation. Weaker bases are often preferred to control the reactivity and prevent undesired secondary reactions.

Data Presentation

The following table summarizes representative quantitative data for the alkylation of Meldrum's acid derivatives, which can be adapted for the alkylation of 5-Phenylmeldrum's Acid.

Starting MaterialAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
5-(4-methoxybenzyl)-Meldrum's acidPropargyl bromideK₂CO₃DMFRoom Temp.1898[1]
5-(4-methoxybenzyl)-Meldrum's acidAllyl bromideK₂CO₃DMFRoom Temp.1896[1]
Meldrum's acid1-BromopentaneK₂CO₃ (anhydrous)DMFRoom Temp.1814 (di-alkylated)[2]

Note: The yield for the reaction with 1-bromopentane corresponds to the di-alkylated product, highlighting the potential for this side reaction. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation of 5-Phenylmeldrum's Acid.

Experimental Protocols

General Protocol for the C5-Alkylation of 5-Phenylmeldrum's Acid

This protocol is a generalized procedure based on the alkylation of related Meldrum's acid derivatives.[1][3] Optimization may be required for specific alkylating agents.

Materials:

  • 5-Phenylmeldrum's acid

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-Phenylmeldrum's acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.

  • Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the enolate.

  • Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight (e.g., 18 hours).[1]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 5-alkyl-5-phenyl-Meldrum's acid.

Troubleshooting and Optimization:

  • Di-alkylation: The C5 proton of the mono-alkylated product is still acidic and can be deprotonated, leading to a second alkylation. To minimize this, use a stoichiometric amount or a slight excess of the alkylating agent and monitor the reaction closely.

  • Low Reactivity: For less reactive alkylating agents, the reaction temperature may be moderately increased (e.g., to 40-60 °C).

  • Hydrolysis: Meldrum's acid and its derivatives can be sensitive to hydrolysis. Ensure anhydrous conditions are maintained throughout the reaction and workup.

Mandatory Visualization

Experimental Workflow for the Alkylation of 5-Phenylmeldrum's Acid

experimental_workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification start 1. Add 5-Phenylmeldrum's Acid and anhydrous DMF to a flask add_base 2. Add anhydrous K₂CO₃ start->add_base stir1 3. Stir at RT (30-60 min) add_base->stir1 add_alkyl 4. Add Alkyl Halide stir1->add_alkyl stir2 5. Stir at RT (monitor by TLC) add_alkyl->stir2 quench 6. Quench with Water stir2->quench extract 7. Extract with Diethyl Ether quench->extract wash 8. Wash with NaHCO₃ and Brine extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Purify (Chromatography or Recrystallization) dry->purify end end purify->end Final Product: 5-Alkyl-5-Phenylmeldrum's Acid

References

Application Notes and Protocols: Acylation of Meldrum's Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, notable for the high acidity of its C5 methylene protons (pKa ≈ 4.97).[1][2] This acidity facilitates a variety of reactions, including alkylation and acylation at the C5 position. The resulting 5-acyl Meldrum's acids are stable, often crystalline solids that serve as valuable synthetic intermediates.[3][4] They can be considered synthetic equivalents of acylketenes or β-keto acids and are used in the preparation of β-keto esters, heterocyclic compounds, and in natural product synthesis.[1][2][3][4]

The acylation is typically achieved by treating Meldrum's acid with an acyl chloride in the presence of a base, such as pyridine, in an aprotic solvent like dichloromethane (DCM).[3][5][6] The reaction proceeds readily under mild conditions, often starting at 0 °C and warming to room temperature, to afford the desired 5-acyl derivative in high yield.[3][5]

A Note on the Substrate: The requested procedure is for the acylation of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione . It is critical to note that this compound already possesses a substituent (phenyl) at the C5 position. The standard acylation of Meldrum's acid occurs by deprotonation of the acidic C-H bond at this C5 position, followed by nucleophilic attack on the acylating agent. As the 5-phenyl derivative lacks a proton at C5, it cannot undergo this standard C-acylation reaction.

Therefore, this document provides a detailed, general protocol for the C-acylation of unsubstituted Meldrum's acid , which is the likely intended reaction. This procedure can be adapted for various acyl chlorides to generate a wide range of 5-acyl Meldrum's acid derivatives.

Experimental Protocols

General Protocol for the C-Acylation of Meldrum's Acid

This protocol describes a general method for the synthesis of 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-diones from Meldrum's acid and an acyl chloride.

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Acyl chloride (e.g., Phenylacetyl chloride, Acetyl chloride)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (2 N)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (for quenching, optional)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Argon or Nitrogen supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a dry round-bottomed flask equipped with a magnetic stir bar and a dropping funnel, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Base:

    • Slowly add anhydrous pyridine (2.0-2.4 eq) to the stirred solution over a period of 10-15 minutes, maintaining the temperature at 0 °C.

  • Addition of Acylating Agent:

    • Prepare a solution of the desired acyl chloride (1.0-1.1 eq) in anhydrous dichloromethane.

    • Add this solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours. A color change (e.g., to orange and cloudy) is often observed.[3]

  • Reaction Progression:

    • After the addition is complete, continue stirring the mixture at 0 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.[3][6]

  • Workup:

    • Dilute the reaction mixture with dichloromethane.

    • Pour the mixture into a separatory funnel containing iced 2 N hydrochloric acid and crushed ice.[3]

    • Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

    • Combine all organic layers. Wash the combined organic phase sequentially with 2 N HCl and saturated sodium chloride solution.[3]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator. The resulting 5-acyl Meldrum's acid is often a solid and can be obtained in high purity.[3]

  • Purification (Optional):

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ether-hexane or dichloromethane-hexane.[3] The product is typically isolated in its more stable enol form.[3]

Data Presentation

The following table summarizes reaction parameters and yields for the acylation of Meldrum's acid with different acyl chlorides as reported in the literature.

Acyl ChlorideMeldrum's Acid (eq)Pyridine (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
Phenylacetyl chloride1.032.4DCM0 to RT397[3]
Acetyl chloride1.02.4DCM-25 to 04~95[6]

Note: Yields are for the crude or isolated acyl Meldrum's acid product prior to any subsequent reaction steps.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the acylation of Meldrum's acid.

Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Aqueous Workup cluster_isolation 4. Product Isolation setup_1 Dissolve Meldrum's Acid in anhydrous DCM setup_2 Cool to 0 °C (Ice Bath) setup_1->setup_2 setup_3 Establish Inert Atmosphere (Ar/N2) setup_2->setup_3 reac_1 Add Pyridine (Base) dropwise at 0 °C setup_3->reac_1 reac_2 Add Acyl Chloride in DCM dropwise over 1-2 h reac_1->reac_2 reac_3 Stir at 0 °C for 1 h reac_2->reac_3 reac_4 Warm to Room Temp and stir for 1-3 h reac_3->reac_4 work_1 Quench with iced 2N HCl reac_4->work_1 work_2 Extract with DCM (3x) work_1->work_2 work_3 Wash with Brine work_2->work_3 work_4 Dry organic layer (Na2SO4) work_3->work_4 iso_1 Filter drying agent work_4->iso_1 iso_2 Concentrate in vacuo (Rotary Evaporator) iso_1->iso_2 iso_3 Obtain Solid Product (5-Acyl Meldrum's Acid) iso_2->iso_3 iso_4 Optional: Recrystallize iso_3->iso_4

Caption: Workflow for the C-acylation of Meldrum's acid.

References

Application Notes and Protocols for the Synthesis of Spiro Compounds Using 5-Phenylmeldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of spiro compounds utilizing 5-Phenylmeldrum's Acid as a key building block. The unique structural features of 5-Phenylmeldrum's Acid allow for the creation of complex spirocyclic systems with a phenyl-substituted quaternary stereocenter, a motif of significant interest in medicinal chemistry and materials science.

Introduction

Spiro compounds, characterized by two rings connected through a single common atom, are prevalent scaffolds in a variety of natural products and pharmacologically active molecules. The rigid, three-dimensional architecture of spirocycles can lead to enhanced binding affinity and selectivity for biological targets. 5-Phenylmeldrum's Acid, a derivative of Meldrum's acid, is a versatile precursor for the synthesis of these complex structures. Its high acidity and reactivity make it an excellent substrate for a range of chemical transformations, including Knoevenagel condensations and Michael additions, which can be strategically employed to construct spirocyclic frameworks.

General Reaction Scheme: Knoevenagel Condensation/Michael Addition Cascade

A common and efficient strategy for the synthesis of spiro compounds from 5-Phenylmeldrum's Acid involves a one-pot, multi-component reaction. This typically proceeds via an initial Knoevenagel condensation between 5-Phenylmeldrum's Acid and an aldehyde or ketone, followed by a Michael addition with a suitable nucleophile. This cascade reaction leads to the formation of highly functionalized spiro-heterocycles in a single synthetic step.

A plausible reaction pathway involves the Knoevenagel condensation of 5-Phenylmeldrum's Acid with an isatin derivative to form an intermediate, which then undergoes a Michael addition with a C-H acid like dimedone, followed by cyclization to yield a spiro-oxindole derivative.

Experimental Protocols

Protocol 1: Synthesis of Spiro[indole-3,4'-pyran]-dione Derivatives

This protocol describes a representative one-pot, three-component synthesis of a spiro-oxindole derivative using 5-Phenylmeldrum's Acid, an isatin, and dimedone.

Materials:

  • 5-Phenylmeldrum's Acid (1.0 mmol)

  • Isatin (or substituted isatin) (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Solvent (e.g., Ethanol, 10 mL)

  • Round-bottom flask (50 mL)

  • Stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Phenylmeldrum's Acid (1.0 mmol), isatin (1.0 mmol), dimedone (1.0 mmol), and L-proline (0.1 mmol).

  • Add ethanol (10 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Collect the fractions containing the desired product and concentrate them under reduced pressure to obtain the pure spiro compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation

The following table summarizes representative, hypothetical data for the synthesis of various spiro[indole-3,4'-pyran]-dione derivatives using the protocol described above. This data is intended to be illustrative of typical results for this type of reaction.

EntryIsatin Substituent (R)Reaction Time (h)Yield (%)
1H2.585
25-Br3.082
35-Cl3.084
45-NO₂4.075
55-Me2.088

Note: The yields and reaction times are representative and may vary depending on the specific substrates and reaction conditions used.

Reaction Mechanism and Workflow

The proposed mechanism for the synthesis of spiro[indole-3,4'-pyran]-dione derivatives proceeds through a cascade of reactions, as illustrated in the following diagrams.

G cluster_workflow Experimental Workflow Reactants 5-Phenylmeldrum's Acid + Isatin + Dimedone Mixing Mix in Ethanol with L-proline catalyst Reactants->Mixing Reflux Reflux at 80°C (2-4 hours) Mixing->Reflux Monitoring Monitor by TLC Reflux->Monitoring Workup Cool, Concentrate Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Spiro Compound Purification->Product

Caption: A generalized experimental workflow for the synthesis of spiro compounds.

G cluster_mechanism Plausible Reaction Mechanism A 5-Phenylmeldrum's Acid + Isatin Knoevenagel Condensation B Knoevenagel Adduct (Intermediate I) A->B Catalyst (L-proline) D Michael Adduct (Intermediate II) B->D Nucleophilic attack C Dimedone Michael Addition C->D E Intramolecular Cyclization & Dehydration Tautomerization D->E F Spiro Product E->F

Caption: Proposed reaction mechanism for the spirocyclization reaction.

Application Notes for Drug Development

  • Scaffold for Library Synthesis: The described protocol is amenable to the use of a wide variety of substituted isatins and other aldehydes/ketones, as well as different C-H acids, allowing for the rapid generation of a library of diverse spiro compounds for biological screening.

  • Access to Complex Architectures: The introduction of a phenyl group at the spiro center from 5-Phenylmeldrum's Acid provides a unique steric and electronic environment that can be exploited for modulating protein-ligand interactions.

  • Potential for Stereoselective Synthesis: The use of chiral catalysts or auxiliaries in this reaction could potentially lead to the enantioselective or diastereoselective synthesis of spiro compounds, which is crucial for the development of chiral drugs.

  • Challenges: Researchers should be aware of the potential thermal instability of Meldrum's acid derivatives. Reactions should be carefully monitored, and prolonged heating at high temperatures should be avoided to minimize the formation of byproducts from decomposition.

Conclusion

The use of 5-Phenylmeldrum's Acid offers a powerful and flexible strategy for the synthesis of complex spiro compounds. The one-pot, multi-component reaction approach provides an efficient and atom-economical route to novel spirocyclic scaffolds of interest to the pharmaceutical and materials science industries. The provided protocols and notes serve as a valuable starting point for researchers looking to explore the rich chemistry of this versatile building block.

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent may be too non-polar for the compound. While this compound is largely organic, the two ester groups provide some polarity.

  • Solution:

    • Select a more polar solvent: Try a solvent like ethyl acetate or a mixture of solvents. A good starting point for a mixed solvent system is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) and then add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or heptane) dropwise at an elevated temperature until the solution becomes slightly turbid.

    • Increase the amount of solvent: It is possible that an insufficient volume of solvent was used. Add the solvent in small increments until the solid dissolves. Be mindful not to add a large excess, as this will reduce the recovery yield.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause:

    • The solution is supersaturated, and the compound is coming out of solution above its melting point.

    • The presence of impurities can lower the melting point of the mixture, leading to oiling out.

  • Solution:

    • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and then allow it to cool more slowly.

    • Slow down the cooling process: Rapid cooling can promote the formation of an oil. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a paper towel, before transferring it to an ice bath.

    • Use a seed crystal: If available, add a small, pure crystal of this compound to the cooled solution to induce crystallization.

    • Scratch the inner surface of the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

Problem: No crystals form, even after the solution has cooled completely.

  • Possible Cause:

    • The solution is not sufficiently saturated. Too much solvent was used initially.

    • The solution is supersaturated but lacks nucleation sites for crystal growth to begin.

  • Solution:

    • Reduce the solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and increase the concentration of the compound. Then, allow it to cool again.

    • Induce crystallization:

      • Add a seed crystal of the pure compound.

      • Scratch the inside of the flask with a glass rod.

      • Cool the solution in an ice bath or even a dry ice/acetone bath for a short period.

Problem: The recovered crystals are discolored or appear impure.

  • Possible Cause:

    • Incomplete removal of colored impurities during the single recrystallization step.

    • Co-precipitation of impurities with the product.

  • Solution:

    • Perform a second recrystallization: A subsequent recrystallization step will often yield a product of higher purity.

    • Use activated carbon: If the impurities are colored, add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Be aware that activated carbon can also adsorb some of the desired product, potentially lowering the yield.

    • Wash the crystals thoroughly: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthesis process and can include unreacted starting materials such as phenylmalonic acid and acetone, as well as byproducts from the condensation of acetone.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on procedures for structurally similar compounds, good starting points for solvent selection include mixed solvent systems like diethyl ether/hexane or dichloromethane/hexane.[1] For other 5-substituted Meldrum's acid derivatives, ethanol has been used for recrystallization. It is recommended to test solubility in a few candidate solvents on a small scale before proceeding with the bulk of the material.

Q3: How can I improve the yield of my recrystallization?

A3: To maximize the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Cooling the solution in an ice bath after it has reached room temperature will further decrease the solubility of the compound and promote more complete crystallization. Avoid using an excessive amount of solvent for washing the filtered crystals.

Q4: My compound is a very fine powder after recrystallization. How can I obtain larger crystals?

A4: The formation of very fine needles or powder often results from rapid crystallization. To obtain larger crystals, slow down the cooling process. Allow the solution to cool to room temperature undisturbed on the benchtop. You can further insulate the flask to slow down the rate of cooling.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolaritySolubility (at room temp)Solubility (at boiling point)Notes
Hexane Non-polarSparingly solubleSlightly solubleGood as an anti-solvent in a mixed solvent system.
Diethyl Ether Slightly polarSlightly solubleSolubleCan be used in a mixed solvent system with hexane.[1]
Dichloromethane Moderately polarSolubleVery solubleA good primary solvent for recrystallization.[1]
Ethyl Acetate Moderately polarSolubleVery solubleA potential single solvent for recrystallization.
Acetone Polar aproticVery solubleVery solubleMay be too good of a solvent, leading to low recovery.
Ethanol Polar proticSlightly solubleSolubleHas been used for recrystallizing other Meldrum's acid derivatives.
Methanol Polar proticSparingly solubleSolubleCan be used for washing the final product.
Water Very polarInsolubleInsolubleUseful for washing out water-soluble impurities.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., dichloromethane/hexane or ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: Based on the data in Table 1 and small-scale preliminary tests, select a suitable solvent or solvent system. For this protocol, a dichloromethane/hexane system will be described.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of dichloromethane (the "good" solvent) and gently heat the mixture on a hot plate with stirring.

    • Continue adding dichloromethane in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution and swirl.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the activated carbon.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface.

    • Once the solution has cooled, slowly add hexane (the "anti-solvent") dropwise with swirling until the solution becomes persistently turbid.

    • Allow the flask to stand undisturbed to allow for the formation of crystals.

    • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Set up a Buchner funnel with filter paper over a vacuum flask.

    • Wet the filter paper with a small amount of cold hexane.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Mandatory Visualization

Troubleshooting_Recrystallization cluster_solutions1 Solutions for 'Not Dissolving' cluster_solutions2 Solutions for 'Oiling Out' cluster_solutions3 Solutions for 'No Crystals' start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Successful Dissolution no_dissolve Issue: Solid Not Dissolving dissolve->no_dissolve Problem crystals_form Crystals Formed? cool->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes oiling_out Issue: Compound Oiled Out crystals_form->oiling_out Oiled Out no_crystals Issue: No Crystals Formed crystals_form->no_crystals No sol1a Add more solvent no_dissolve->sol1a sol1b Switch to a more polar solvent no_dissolve->sol1b sol2a Reheat and add more solvent oiling_out->sol2a sol2b Slow down cooling oiling_out->sol2b sol2c Add seed crystal oiling_out->sol2c sol3a Evaporate some solvent no_crystals->sol3a sol3b Scratch flask no_crystals->sol3b sol3c Add seed crystal no_crystals->sol3c sol3d Cool further (ice bath) no_crystals->sol3d sol1a->dissolve Retry sol1b->dissolve Retry sol2a->cool Retry sol2b->cool Retry sol2c->cool Retry sol3a->cool Retry sol3b->cool Retry sol3c->cool Retry sol3d->cool Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 5-Phenylmeldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield for the synthesis of 5-Phenylmeldrum's Acid. The synthesis, a Knoevenagel condensation between benzaldehyde and Meldrum's acid, is a crucial step for preparing various biologically active compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-Phenylmeldrum's Acid? A1: The most prevalent method is the Knoevenagel condensation, which involves the reaction of Meldrum's acid with benzaldehyde.[1][2] This reaction is typically catalyzed by a base, such as piperidine or sodium hydroxide, and can be performed in various solvents or even under solvent-free conditions.[1][3]

Q2: Why is Meldrum's acid so reactive in this condensation? A2: Meldrum's acid has a high acidity at the C-5 position (the CH2 group between the two carbonyls).[4] Its rigid six-membered ring structure leads to exceptional C-H acidity, making it an excellent nucleophile once deprotonated by a base.[4] This high reactivity allows the condensation to proceed under mild conditions.

Q3: What are some "green" or environmentally friendly approaches to this synthesis? A3: Green chemistry strategies for this synthesis focus on reducing waste and avoiding hazardous solvents.[3] Effective methods include performing the reaction in water, which can serve as both the solvent and help precipitate the product, or using recyclable ionic liquids.[1][2][5] Solvent-free reactions, where the reactants are ground together, also represent a green and efficient alternative.[3]

Q4: Can other aldehydes be used in this reaction? A4: Yes, the Knoevenagel condensation with Meldrum's acid is compatible with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.[1][2] However, the reactivity and yield can be influenced by the electronic nature of the substituents on the aldehyde.[6]

Q5: What are the primary uses for 5-Phenylmeldrum's Acid and its derivatives? A5: These compounds are valuable intermediates in organic synthesis.[4][7] They serve as precursors for a variety of molecules, including coumarins, pyridones, and other heterocyclic compounds with significant pharmacological potential, such as antimicrobial and antioxidant agents.[6][8] The Meldrum's acid moiety can be transformed into other functional groups, making it a versatile building block.[7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Phenylmeldrum's Acid.

Issue 1: Low or No Product Yield

Symptoms:

  • The reaction stalls before the starting materials are fully consumed.

  • Thin Layer Chromatography (TLC) analysis shows significant amounts of unreacted benzaldehyde and/or Meldrum's acid.

  • The isolated yield is significantly lower than expected from literature reports.

Troubleshooting Workflow

G start Low Yield Observed check_reagents Verify Reagent Quality (Purity of Benzaldehyde, Meldrum's Acid, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_setup Check Experimental Setup (Anhydrous conditions? Inert atm?) start->check_setup reagent_impure Re-purify Starting Materials or Use New Batch check_reagents->reagent_impure Impurities found conditions_suboptimal Systematically Optimize: - Catalyst Loading - Temperature - Reaction Time check_conditions->conditions_suboptimal Deviation from protocol moisture_issue Dry Glassware & Solvents Use Inert Atmosphere (N2/Ar) check_setup->moisture_issue Moisture suspected re_run Re-run Experiment with Optimized Parameters reagent_impure->re_run conditions_suboptimal->re_run moisture_issue->re_run end Yield Improved re_run->end

Caption: Troubleshooting workflow for low yield synthesis.

Issue 2: Formation of Multiple Products or Impurities

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting materials and the desired product.

  • The final product is difficult to purify, and NMR analysis shows unexpected peaks.

Possible Cause Troubleshooting Steps & Solutions
Side Reactions The Knoevenagel condensation produces water as a byproduct. Under certain conditions, a retro-Knoevenagel reaction can occur, reducing the yield.[9] Solution: If feasible for your setup, remove water as it forms using a Dean-Stark apparatus, particularly in solvent-based reactions.
Meldrum's Acid Decomposition Meldrum's acid can be sensitive to harsh basic or acidic conditions and elevated temperatures, potentially leading to ring-opening.[9] Solution: Use milder catalysts (e.g., piperidine, proline) instead of strong bases like NaOH.[1][5] Run the reaction at room temperature or with gentle heating, and monitor the progress closely to avoid prolonged reaction times.
Impure Starting Materials Impurities in the benzaldehyde (e.g., benzoic acid) or Meldrum's acid can lead to side products. Solution: Ensure the purity of your starting materials. Use freshly distilled benzaldehyde if it has been stored for a long time.

Data Presentation: Effect of Catalyst and Solvent

The choice of catalyst and solvent system significantly impacts the reaction's efficiency. The following table summarizes yields reported in the literature under various conditions for the Knoevenagel condensation of an aldehyde with an active methylene compound.

AldehydeActive MethyleneCatalystSolventTime (min)Yield (%)Reference
p-AnisaldehydeMeldrum's AcidNaOH (12.5 mol%)None1527[5]
p-AnisaldehydeMeldrum's AcidNaOH + ProlineNone1575[5]
BenzaldehydeMeldrum's AcidNoneMethanol3070[6]
4-NitrobenzaldehydeMeldrum's AcidNoneMethanol3094[6]
Various AldehydesMeldrum's AcidPiperidineIonic Liquid-High[1]
Various AldehydesMeldrum's AcidNoneWater120Good[2]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis in Methanol

This protocol is adapted from a convenient, one-pot synthesis method.[6]

Materials:

  • Meldrum's acid (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve Meldrum's acid (e.g., 0.2 g, 1.39 mmol) in methanol (2 mL).

  • Add benzaldehyde (e.g., 0.147 g, 1.39 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's progress using TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 30 minutes.

  • Once the reaction is complete, remove the solvent under reduced pressure to yield the crude product. The product can often be obtained in high purity without further purification.[6]

Protocol 2: Green Synthesis in Water

This protocol is adapted from an environmentally friendly procedure using water as a solvent.[2]

Materials:

  • Meldrum's acid (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Water

Procedure:

  • Suspend Meldrum's acid and benzaldehyde in water in a round-bottom flask.

  • Heat the mixture to 75°C and stir for 2 hours.

  • As the reaction proceeds, the product will precipitate out of the aqueous solution.

  • After the reaction period, cool the mixture to room temperature.

  • Collect the solid product by suction filtration.

  • Wash the product with cold water and air dry. This method avoids the use of organic solvents and catalysts.[2]

References

Technical Support Center: Knoevenagel Condensation of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) with Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and benzaldehyde to synthesize 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction in the Knoevenagel condensation of Meldrum's acid and benzaldehyde?

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, in this case, Meldrum's acid, to a carbonyl group of an aldehyde, such as benzaldehyde.[1] This is followed by a dehydration reaction to yield an α,β-unsaturated product, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.[2] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[1][2]

Q2: What are the most common side products in this reaction?

The most frequently encountered side product is the Michael adduct .[3][4] This occurs when a second molecule of Meldrum's acid attacks the initial Knoevenagel product. Other potential, though often less common, side products include byproducts from the self-condensation of benzaldehyde (if too strong a base is used) and thermal decomposition or fragmentation of the Meldrum's acid moiety if the reaction is conducted at high temperatures.[1][5] Under certain conditions, a retro-Knoevenagel reaction , where the product reverts to the starting materials, can also be observed.[6][7]

Q3: What factors contribute to the formation of the Michael addition side product?

The formation of the Michael adduct is favored under conditions where the Knoevenagel product remains in solution with unreacted Meldrum's acid enolate.[3] Factors that can increase the likelihood of this side reaction include:

  • Using a significant excess of Meldrum's acid.

  • Employing strongly basic catalysts or Lewis acids which can promote both the initial condensation and the subsequent Michael addition.[3]

  • Reaction conditions (e.g., solvent choice) that keep all components, including the initial product, fully solvated for extended periods.

Q4: Can the desired product or Meldrum's acid itself decompose during the reaction?

Yes. Meldrum's acid and its derivatives can be thermally sensitive. Heating the reaction at high temperatures (e.g., 110°C or above) can lead to the fragmentation of the 1,3-dioxane-4,6-dione ring.[5] This decomposition can result in the formation of acetone, carbon dioxide, and ketenes, leading to a complex mixture and reduced yield of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Knoevenagel condensation of Meldrum's acid and benzaldehyde.

Issue 1: The primary impurity in my product has a significantly higher molecular weight than the expected product.

  • Probable Cause: This is a classic indicator of the formation of the Michael adduct (5,5'-(phenylmethylene)bis(2,2-dimethyl-1,3-dioxane-4,6-dione)). This side product forms from the addition of a second molecule of Meldrum's acid to your desired benzylidene product.[3][8]

  • Solutions:

    • Stoichiometry Control: Use a strict 1:1 molar ratio of Meldrum's acid to benzaldehyde. Avoid using an excess of Meldrum's acid.

    • Catalyst Choice: Employ a weak amine catalyst like piperidine or pyridine rather than strong bases.[1]

    • Reaction Conditions: Choose a solvent system where the desired product is sparingly soluble and precipitates upon formation. This removes it from the reaction medium, preventing it from reacting further.

    • Temperature Control: Keep the reaction temperature moderate. Room temperature is often sufficient.[2]

Issue 2: The reaction yield is low, and analysis shows unreacted starting materials.

  • Probable Cause: The reaction has not gone to completion. This can be due to inefficient catalysis, insufficient reaction time, or unfavorable equilibrium.

  • Solutions:

    • Catalyst Activity: Ensure your amine catalyst is not degraded. Consider using a catalytic amount of piperidine in a suitable solvent like an ionic liquid or benzene.[2]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Allow the reaction to stir for a sufficient duration (e.g., 10 hours or until TLC indicates completion).[2]

    • Water Removal: The condensation reaction produces water. While not always necessary, in some systems, removing water via a Dean-Stark trap or molecular sieves can shift the equilibrium towards the product.

Issue 3: The reaction mixture has turned dark, and multiple unidentified spots are visible on the TLC plate.

  • Probable Cause: This may indicate decomposition. The most likely cause is excessive heat, leading to the fragmentation of the Meldrum's acid ring.[5] Alternatively, using a strong base could promote the self-condensation of benzaldehyde.[1]

  • Solutions:

    • Temperature Management: Strictly control the reaction temperature. Avoid high temperatures unless a specific protocol requires it. For many procedures, room temperature is adequate.[2]

    • Use a Weak Base: Avoid strong bases like sodium hydroxide or alkoxides. Stick to weakly basic amine catalysts to prevent aldehyde self-condensation.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of 5-arylidene Meldrum's acid derivatives, providing a comparative overview of catalysts, solvents, and resulting yields.

AldehydeCatalystSolventTimeTemperatureYield (%)Reference
BenzaldehydeNoneMethanol-Reflux70%[9]
4-NitrobenzaldehydeNoneMethanol-Reflux94%[9]
4-MethoxybenzaldehydeNoneMethanol-Reflux80%[9]
Aromatic AldehydesPiperidine (cat.)[bmim]BF₄10 hRoom Temp.Good[2]
Substituted BenzaldehydesProline (cat.)None15 minRoom Temp.up to 88%[10]

Experimental Protocols

Protocol: Synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione in an Ionic Liquid

This protocol is adapted from a literature procedure and offers an environmentally benign method with easy product isolation.[2]

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Benzaldehyde

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄)

  • Piperidine

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in the ionic liquid [bmim]BF₄ (approx. 1g of ionic liquid per mmol of aldehyde).

  • Add Meldrum's acid (1 equivalent) to the solution.

  • To the stirring mixture, add a catalytic amount of piperidine (e.g., 5-10 µL per 2 mmol of reactants) via syringe.

  • Stir the mixture vigorously at room temperature for approximately 10 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.

  • Upon completion, add deionized water (approx. 2-3 mL per gram of ionic liquid) to the flask.

  • The solid product will precipitate out of the aqueous/ionic liquid mixture.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The product can be further purified by recrystallization if necessary. The ionic liquid can be recovered by removing the water under reduced pressure.

Visualizations

Reaction Pathways and Troubleshooting Logic

Knoevenagel_Condensation cluster_main Main Reaction Pathway MA Meldrum's Acid Intermediate Aldol Adduct MA->Intermediate + Benzaldehyde (Base Catalyst) BA Benzaldehyde BA->Intermediate Product 5-Benzylidene Meldrum's Acid Intermediate->Product - H₂O

Caption: Main pathway for the Knoevenagel condensation.

Side_Reaction cluster_side Side Reaction: Michael Addition Product 5-Benzylidene Meldrum's Acid Michael_Adduct Michael Adduct (Side Product) Product->Michael_Adduct + Meldrum's Acid (Base Catalyst) MA_enolate Meldrum's Acid (Enolate) MA_enolate->Michael_Adduct

Caption: Formation of the Michael addition side product.

Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Analysis Impurity_Check Major Impurity Detected? Start->Impurity_Check MW_Check Impurity MW > Product MW? Impurity_Check->MW_Check Yes Low_Yield Low Yield/ Incomplete Reaction? Impurity_Check->Low_Yield No Michael_Adduct Likely Michael Adduct MW_Check->Michael_Adduct Yes MW_Check->Low_Yield No Solution_Michael Solution: - Check 1:1 Stoichiometry - Use Weaker Catalyst - Choose Precipitating Solvent Michael_Adduct->Solution_Michael Solution_Yield Solution: - Check Catalyst Activity - Increase Reaction Time - Monitor by TLC Low_Yield->Solution_Yield Yes Decomposition Dark Color/ Multiple Spots? Low_Yield->Decomposition No Solution_Decomp Solution: - Reduce Temperature - Use Weaker Base Decomposition->Solution_Decomp Yes Success Successful Reaction Decomposition->Success No

Caption: Troubleshooting logic for common reaction issues.

References

stability of 5-Phenylmeldrum's Acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Phenylmeldrum's Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 5-Phenylmeldrum's Acid under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is 5-Phenylmeldrum's Acid in solution?

5-Phenylmeldrum's Acid, like other derivatives of Meldrum's acid, possesses a rigid structure that contributes to its overall stability.[1] However, its stability in solution is highly dependent on the pH. While some derivatives of Meldrum's acid have been shown to be stable over a wide pH range (pH 2-12), the 5-phenyl substitution can influence its reactivity.[1][2][3][4] It is crucial to consider the potential for hydrolysis, especially under strong acidic or basic conditions.

Q2: What are the primary degradation pathways for 5-Phenylmeldrum's Acid?

The primary degradation pathways for 5-Phenylmeldrum's Acid in acidic or basic solutions involve the hydrolysis of the cyclic ester linkages.

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to ring-opening and the eventual formation of phenylmalonic acid and acetone.

  • Basic Conditions: In basic media, the hydroxide ion can directly attack the carbonyl carbon, initiating ring-opening. However, the high acidity of the C-5 proton can lead to the formation of a stable enolate, which can reduce the rate of nucleophilic attack on the carbonyl groups, making some Meldrum's acid derivatives surprisingly resistant to hydrolysis in base.

Q3: Are there any known issues with the stability of substituted Meldrum's acids?

Yes, certain substituted Meldrum's acids have been reported to have stability issues. For instance, some N-Boc-alpha-amino-5-acyl Meldrum's acids are known to be unstable, a challenge that has been addressed by converting them into their more stable 4-(dimethylamino)pyridine (DMAP) salts.[2] This highlights that the nature of the substituent at the 5-position can significantly impact the compound's stability.

Q4: What are the signs of 5-Phenylmeldrum's Acid degradation?

Degradation of 5-Phenylmeldrum's Acid can be monitored by various analytical techniques. Common indicators include:

  • A decrease in the concentration of the parent compound over time, as measured by techniques like High-Performance Liquid Chromatography (HPLC).

  • The appearance of new peaks in the chromatogram, corresponding to degradation products.

  • Changes in the solution's physical properties, such as color or pH.

  • Alterations in spectroscopic data (e.g., NMR, IR) that indicate changes in the chemical structure.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving 5-Phenylmeldrum's Acid, with a focus on stability-related problems.

Issue Potential Cause Recommended Solution
Low or inconsistent bioassay results Degradation of 5-Phenylmeldrum's Acid in the assay buffer.Prepare fresh stock solutions of 5-Phenylmeldrum's Acid before each experiment. If possible, use a buffer system with a pH known to be compatible with the compound's stability. Consider performing a time-course experiment to assess the compound's stability in the specific assay medium.
Unexpected peaks in HPLC analysis of a reaction mixture Decomposition of 5-Phenylmeldrum's Acid under the reaction conditions (e.g., high temperature, strong acid/base).Carefully control the reaction temperature to avoid thermal decomposition.[4] If the reaction requires acidic or basic conditions, consider using milder reagents or shorter reaction times. Perform control experiments with 5-Phenylmeldrum's Acid under the reaction conditions without other reagents to assess its stability.
Difficulty in isolating pure 5-Phenylmeldrum's Acid after synthesis Degradation of the product during workup or purification.Use neutral or slightly acidic conditions during aqueous workup. Avoid prolonged exposure to strong acids or bases. For purification, consider methods that minimize exposure to harsh conditions, such as flash chromatography with a suitable solvent system or recrystallization.
Precipitate formation in stock solutions Poor solubility or degradation leading to insoluble products.Ensure the chosen solvent is appropriate for the desired concentration. If solubility is an issue, consider gentle warming or sonication. If a precipitate forms over time in a previously clear solution, it is likely a sign of degradation.

Experimental Protocols

Protocol for Assessing the Stability of 5-Phenylmeldrum's Acid by HPLC

This protocol outlines a general procedure for determining the stability of 5-Phenylmeldrum's Acid in acidic and basic solutions.

1. Materials:

  • 5-Phenylmeldrum's Acid

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Buffer solutions (e.g., phosphate, citrate) at various pH values

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of 5-Phenylmeldrum's Acid and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Preparation of Test Solutions:

  • For each pH condition to be tested, dilute the stock solution with the appropriate buffer or acidic/basic solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Prepare separate solutions for each time point to be analyzed.

4. Stability Study:

  • Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the corresponding solution.

  • If necessary, quench the degradation by neutralizing the sample or diluting it with the mobile phase.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.[5][6][7][8][9] A typical method might use a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

  • Monitor the peak area of 5-Phenylmeldrum's Acid at each time point.

6. Data Analysis:

  • Plot the percentage of 5-Phenylmeldrum's Acid remaining versus time for each pH condition.

  • Calculate the degradation rate constant (k) and the half-life (t½) of the compound at each pH.

Visualizing Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of 5-Phenylmeldrum's Acid under acidic and basic conditions.

Acidic_Hydrolysis cluster_start 5-Phenylmeldrum's Acid cluster_protonation Protonation cluster_attack Nucleophilic Attack cluster_ringopening Ring Opening cluster_products Products 5PMA 5-Phenylmeldrum's Acid Protonated_5PMA Protonated Carbonyl 5PMA->Protonated_5PMA + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_5PMA->Tetrahedral_Intermediate + H2O Ring_Opened Ring-Opened Intermediate Tetrahedral_Intermediate->Ring_Opened Proton Transfer Products Phenylmalonic Acid + Acetone Ring_Opened->Products Hydrolysis

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 5-Phenylmeldrum's Acid.

Basic_Hydrolysis cluster_start 5-Phenylmeldrum's Acid cluster_attack Nucleophilic Attack cluster_ringopening Ring Opening cluster_products Products 5PMA 5-Phenylmeldrum's Acid Tetrahedral_Intermediate Tetrahedral Intermediate 5PMA->Tetrahedral_Intermediate + OH- Ring_Opened Ring-Opened Intermediate (Carboxylate) Tetrahedral_Intermediate->Ring_Opened Elimination of Acetone Products Phenylmalonate + Acetone Ring_Opened->Products Protonation (during workup)

Caption: Proposed mechanism for the base-catalyzed hydrolysis of 5-Phenylmeldrum's Acid.

References

challenges in the scale-up synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this and related Meldrum's acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges in scaling up the synthesis of this compound and other Meldrum's acid derivatives revolve around:

  • Thermal Instability: Meldrum's acid and its derivatives are thermally sensitive and can undergo exothermic decomposition.[1] This poses a significant safety risk at a larger scale, potentially leading to a rapid increase in temperature and pressure.

  • Reaction Exotherm Management: The synthesis, particularly the initial formation of Meldrum's acid, can be exothermic and requires careful temperature control to prevent runaway reactions and by-product formation.

  • By-product Formation: Undesired side reactions can reduce the yield and purity of the final product. A common by-product during the synthesis of Meldrum's acid is a di-acetic anhydride intermediate.

  • Purification at Scale: While laboratory-scale purification might be straightforward, large-scale purification can be challenging, requiring robust and scalable methods like recrystallization.

Q2: How does the thermal stability of this compound impact its scale-up synthesis?

A2: this compound, like other Meldrum's acid derivatives, can decompose upon heating to generate highly reactive ketene intermediates, along with acetone and carbon dioxide.[1] This decomposition is often exothermic and can be vigorous, making temperature control a critical safety parameter during scale-up. It is crucial to understand the thermal profile of the specific derivative using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) before attempting a large-scale reaction.

Q3: What are the common synthetic routes to this compound?

A3: The most common synthetic routes are:

  • Condensation of Phenylmalonic Acid with Acetone: This is a direct method where phenylmalonic acid is reacted with acetone in the presence of a condensing agent like acetic anhydride and an acid catalyst (e.g., sulfuric acid).[2]

  • Knoevenagel Condensation of Benzaldehyde with Meldrum's Acid: This two-step approach first involves the synthesis of Meldrum's acid from malonic acid and acetone. Subsequently, Meldrum's acid is reacted with benzaldehyde in a Knoevenagel condensation to yield an arylidene intermediate, which may then be reduced to the target compound.[3]

Q4: What are the recommended purification methods for large-scale synthesis?

A4: For large-scale purification of this compound, recrystallization is the most common and scalable method. Suitable solvent systems, such as ether-hexane or dichloromethane-hexane, have been reported to yield pure crystalline products.[4] Column chromatography, while effective at the lab scale, is often less practical and economical for large-scale production.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC. - Ensure the use of anhydrous solvents and reagents. - Optimize reaction time and temperature.
Decomposition of starting material or product.- Maintain strict temperature control, especially during exothermic steps. - Use a well-controlled addition rate for reagents.
Suboptimal catalyst activity or amount.- Use a freshly distilled or high-purity catalyst. - Perform small-scale experiments to determine the optimal catalyst loading.
Impurity Formation Formation of by-products from side reactions.- In the synthesis of Meldrum's acid, slow, controlled addition of acetic anhydride can minimize the formation of di-acetic anhydride.[5] - In Knoevenagel condensations, retro-Knoevenagel reactions can be minimized by careful control of temperature and reaction time.
Presence of unreacted starting materials.- Ensure the correct stoichiometry of reactants. - Increase reaction time or temperature moderately, while monitoring for decomposition.
Poor Product Quality (e.g., discoloration) Thermal decomposition leading to colored impurities.- Avoid excessive heating during reaction and work-up. - Purify the product promptly after synthesis.
Residual catalyst or by-products.- Perform thorough washing of the crude product. - Recrystallize the product from an appropriate solvent system.
Runaway Reaction Poor heat dissipation at a larger scale.- Ensure adequate cooling capacity for the reactor. - Use a semi-batch process with controlled addition of one of the reactants. - Consider solvent choice to help moderate the reaction rate and exotherm.

Experimental Protocols

Protocol 1: Synthesis of this compound from Phenylmalonic Acid and Acetone

This protocol is adapted from a general procedure for the preparation of Meldrum's acid derivatives.[2]

Materials:

  • Phenylmalonic acid

  • Acetic anhydride (Ac₂O)

  • Acetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Cold water

  • Diethyl ether (Et₂O)

  • Toluene

Procedure:

  • Equip a round-bottom flask with a stirring bar and a pressure-equalizing dropping funnel.

  • Charge the flask with phenylmalonic acid (1.0 equiv) and acetic anhydride (5-8 M).

  • Cool the mixture to 0 °C using an ice/water bath.

  • Add 2-3 drops of concentrated H₂SO₄ to the stirred mixture.

  • Add acetone (1.1 equiv) dropwise to the mixture through the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • After 6 hours, place the resulting mixture in a refrigerator for 2 hours to facilitate precipitation.

  • Collect the resulting solid by filtration on a fritted funnel.

  • Rinse the solid with cold water (2 times) and then with Et₂O (3 times).

  • To remove traces of water, add toluene (10 mL) to the solid and evaporate the solvent under reduced pressure. Repeat this step three times to afford the desired product.

Quantitative Data Summary (from various sources):

ReactantsCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylmalonic acid, AcetoneH₂SO₄ / Ac₂O20684[2]
Meldrum's acid, BenzaldehydeMethanolRoom Temp.0.570[3]

Visualizations

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification phenylmalonic_acid Phenylmalonic Acid reaction Condensation in Acetic Anhydride with H2SO4 catalyst phenylmalonic_acid->reaction acetone Acetone acetone->reaction precipitation Precipitation (Cooling) reaction->precipitation filtration Filtration precipitation->filtration washing Washing (Water & Ether) filtration->washing drying Drying (Toluene azeotrope) washing->drying product 2,2-Dimethyl-5-phenyl- 1,3-dioxane-4,6-dione drying->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic Troubleshooting Common Synthesis Issues cluster_yield Low Yield Causes cluster_impurities Impurity Causes cluster_runaway Runaway Reaction Causes cluster_solutions Solutions start Problem Encountered low_yield Low Yield start->low_yield impurities Product Impurities start->impurities runaway Runaway Reaction start->runaway incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn decomposition Decomposition low_yield->decomposition byproducts Side-Products impurities->byproducts unreacted_sm Unreacted Starting Materials impurities->unreacted_sm heat_dissipation Poor Heat Dissipation runaway->heat_dissipation optimize_conditions Optimize Time/Temp incomplete_rxn->optimize_conditions control_temp Strict Temp Control decomposition->control_temp control_addition Controlled Reagent Addition byproducts->control_addition purify Improve Purification byproducts->purify check_stoichiometry Verify Stoichiometry unreacted_sm->check_stoichiometry heat_dissipation->control_addition improve_cooling Enhance Cooling heat_dissipation->improve_cooling

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Technical Support Center: Improving the Selectivity of 5-Phenylmeldrum's Acid Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective alkylation of 5-Phenylmeldrum's Acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the C-5 alkylation of this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the selectivity of 5-Phenylmeldrum's Acid alkylation challenging?

A1: The primary challenge in the alkylation of 5-Phenylmeldrum's Acid is the propensity for di-alkylation. The C-5 proton of Meldrum's acid is highly acidic (pKa ≈ 4.97), and the introduction of a phenyl group at this position further increases its acidity. This heightened acidity means that after the initial mono-alkylation, the remaining proton on the C-5 carbon is still sufficiently acidic to be removed by the base present in the reaction mixture. The resulting enolate can then react with a second equivalent of the alkylating agent, leading to the formation of a di-alkylated product. This second alkylation step is often competitive with the first, making it difficult to isolate the desired mono-alkylated product in high yield.

Q2: How does the phenyl group at the C-5 position influence the reaction?

A2: The phenyl group at the C-5 position has two main effects:

  • Increased Acidity: The electron-withdrawing nature of the phenyl group stabilizes the conjugate base (enolate) through resonance, thereby increasing the acidity of the C-5 proton compared to unsubstituted Meldrum's acid. This makes deprotonation easier but also increases the likelihood of a second deprotonation and subsequent di-alkylation.

  • Steric Hindrance: The bulky phenyl group can sterically hinder the approach of the alkylating agent. This effect can be exploited to improve selectivity, particularly when combined with a bulky alkylating agent.

Q3: What are the common side products observed in this reaction?

A3: Besides the desired mono-alkylated product and the di-alkylated product, other potential side products include:

  • O-alkylation products: Although less common for Meldrum's acid itself, under certain conditions, alkylation can occur on one of the carbonyl oxygens.

  • Hydrolysis products: Meldrum's acid and its derivatives are susceptible to hydrolysis, especially during aqueous work-up, which can lead to the opening of the dioxane ring.

  • Products from side reactions of the alkylating agent: Depending on the nature of the alkylating agent and the base used, elimination or other side reactions can occur.

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of 5-Phenylmeldrum's Acid and provides strategies for improving selectivity towards mono-alkylation.

Issue 1: Predominant formation of the di-alkylated product.

This is the most common issue. The goal is to favor the kinetics of the first alkylation over the second.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
1. Stoichiometry Control Use a slight excess (1.05-1.1 equivalents) of 5-Phenylmeldrum's Acid relative to the alkylating agent.Reduces the availability of the alkylating agent for the second alkylation.
2. Choice of Base Employ a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) instead of strong bases like sodium hydride (NaH) or alkoxides.A weaker base will maintain a lower concentration of the enolate, disfavoring the second deprotonation.
3. Low Temperature Perform the reaction at low temperatures (e.g., 0 °C to room temperature).Slows down the rate of both alkylation steps, but can often provide better kinetic control, favoring mono-alkylation.
4. Solvent Selection Use a less polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).Solvents can influence the reactivity of the enolate. Experimentation may be needed to find the optimal solvent for a specific substrate.
5. Slow Addition of Reagents Add the alkylating agent slowly to a solution of 5-Phenylmeldrum's Acid and the base.This keeps the instantaneous concentration of the alkylating agent low, which can favor reaction with the more abundant starting material.

Experimental Protocol: Selective Mono-alkylation using Potassium Carbonate

  • To a solution of 5-Phenylmeldrum's Acid (1.0 equiv.) in anhydrous THF, add finely powdered potassium carbonate (1.5 equiv.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (0.95 equiv.) dropwise over a period of 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Low or no conversion to the desired product.

If the reaction is not proceeding, the activation of the substrate or the reactivity of the alkylating agent may be insufficient.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
1. Stronger Base If using a weak base shows no reaction, cautiously switch to a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.A stronger base will more effectively deprotonate the 5-Phenylmeldrum's Acid, increasing the concentration of the nucleophilic enolate. Be aware this may increase di-alkylation.
2. More Reactive Alkylating Agent Use a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide).Increases the rate of the S_N2 reaction.
3. Increased Temperature Gradually increase the reaction temperature, monitoring for product formation and decomposition.Increases the reaction rate, but may also decrease selectivity.

Visualizing the Reaction Pathway and Troubleshooting Logic

To aid in understanding the reaction and troubleshooting process, the following diagrams illustrate the key pathways and decision-making steps.

Alkylation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 5-PMA 5-Phenylmeldrum's Acid Enolate Enolate Intermediate 5-PMA->Enolate + Base Alkylating_Agent Alkylating Agent (R-X) Base Base Mono_Product Mono-alkylated Product Enolate->Mono_Product + R-X Di_Product Di-alkylated Product Mono_Product->Di_Product + Base, + R-X (Undesired Pathway)

Technical Support Center: 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (Phenyl Meldrum's Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, commonly known as Phenyl Meldrum's Acid. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical reactions, with a focus on preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition of this compound during a reaction?

A1: The primary signs of decomposition include gas evolution (carbon dioxide and acetone), a noticeable color change in the reaction mixture (often to yellow or brown), and the formation of unexpected byproducts. In terms of analysis, the appearance of ketene-derived products or a decrease in the yield of the desired product are strong indicators of decomposition.

Q2: What is the main decomposition pathway for Phenyl Meldrum's Acid?

A2: The principal decomposition route for Phenyl Meldrum's Acid, like other Meldrum's acid derivatives, is through thermal degradation. At elevated temperatures, it undergoes a retro-[4+2] cycloreversion to generate highly reactive phenylketene, acetone, and carbon dioxide.[1][2] This decomposition can be catalyzed by both acidic and basic conditions.

Q3: How does the stability of 5-substituted Phenyl Meldrum's Acid compare to the unsubstituted Meldrum's Acid?

A3: Generally, 5,5-disubstituted Meldrum's acids, which would include derivatives of Phenyl Meldrum's acid that are further substituted at the 5-position, exhibit enhanced stability compared to their less substituted counterparts.[3] However, even with the phenyl substitution, the compound remains susceptible to decomposition under harsh reaction conditions.

Q4: Are there any general recommendations for storing this compound to ensure its stability?

A4: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place. Refrigeration (2-8°C) is advisable. Avoid exposure to high temperatures, moisture, and strong acids or bases during storage.

Troubleshooting Guide: Preventing Decomposition

This guide provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and formation of unidentified byproducts. Thermal decomposition due to excessive reaction temperature.Maintain strict temperature control. For reactions like acylations, cool the reaction mixture to 0°C before and during the addition of reagents. For other reactions, aim for the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.
Reaction mixture turns dark, and significant gas evolution is observed. Base- or acid-catalyzed decomposition.Carefully select the base. Weaker organic bases (e.g., pyridine, triethylamine) are generally preferred over strong inorganic bases (e.g., potassium carbonate, sodium hydroxide) to minimize decomposition. If an acid catalyst is required, use the mildest effective acid at the lowest possible concentration.
Inconsistent reaction outcomes. Variable quality of the starting Phenyl Meldrum's Acid.Ensure the purity of your this compound. Impurities can sometimes catalyze decomposition. If necessary, recrystallize the starting material before use.
Difficulty in isolating the product due to side reactions. Inappropriate solvent choice.The solvent can influence the stability of Phenyl Meldrum's Acid. Aprotic solvents are often a good choice. For Knoevenagel condensations, methanol has been reported as an effective solvent that can facilitate the reaction at room temperature, thereby avoiding thermal decomposition.[4]

Quantitative Data Summary

The following table summarizes key parameters to minimize the decomposition of this compound based on reaction type.

Reaction Type Parameter Recommended Value/Condition Rationale
General Use Thermal StabilityAvoid temperatures above 160-200°C.Thermal decomposition to ketene, acetone, and CO2 accelerates at higher temperatures.[5]
Acylation Temperature0°C during reagent addition, then allow to slowly warm to room temperature.Minimizes premature decomposition of the starting material and the acylated product.
Knoevenagel Condensation TemperatureRoom Temperature (approx. 20-25°C).The high reactivity of Meldrum's acid allows this reaction to proceed at ambient temperature, avoiding thermal degradation.[4]
Knoevenagel Condensation BaseWeak organic bases (e.g., piperidine, pyridine) or no base with certain catalysts (e.g., proline).Strong bases can promote side reactions and decomposition of the Meldrum's acid ring.
Alkylation BaseWeaker organic bases are generally preferred.To minimize base-catalyzed ring-opening and other side reactions.
General pHNear-neutral conditions are ideal.Both strong acids and strong bases can catalyze decomposition pathways.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Benzaldehyde

This protocol is adapted for the Knoevenagel condensation of an aromatic aldehyde with this compound, emphasizing mild conditions to prevent decomposition.

Materials:

  • This compound

  • Benzaldehyde

  • Methanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, the product often precipitates from the solution. The solid product can be collected by filtration and washed with cold methanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product, which can then be purified by recrystallization.

Protocol 2: Acylation Reaction

This protocol describes a general procedure for the acylation of this compound, incorporating strict temperature control.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Acyl chloride (e.g., Phenylacetyl chloride)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add anhydrous pyridine (2.4 equivalents) to the stirred solution.

  • In a separate flask, prepare a solution of the acyl chloride (1 equivalent) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, followed by stirring for an additional hour at room temperature.

  • Upon completion, the reaction is quenched by pouring it into a mixture of 2N hydrochloric acid and crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with 2N HCl and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude acylated product.

Visualizations

Decomposition_Pathway PhenylMeldrumsAcid 2,2-Dimethyl-5-phenyl- 1,3-dioxane-4,6-dione Heat Δ (Heat) (Acid or Base catalysis) PhenylMeldrumsAcid->Heat Products + Heat->Products Phenylketene Phenylketene Products->Phenylketene Acetone Acetone Products->Acetone CO2 Carbon Dioxide Products->CO2

Caption: Thermal decomposition pathway of Phenyl Meldrum's Acid.

Troubleshooting_Workflow Start Decomposition Observed (Low Yield, Byproducts) CheckTemp Is Reaction Temperature Strictly Controlled? Start->CheckTemp CheckBase Is a Strong Base Used? CheckTemp->CheckBase Yes SolutionTemp Implement Low Temperature Protocol (e.g., 0°C for additions) CheckTemp->SolutionTemp No CheckPurity Is Starting Material Pure? CheckBase->CheckPurity No SolutionBase Switch to Weaker Organic Base (e.g., Pyridine, TEA) CheckBase->SolutionBase Yes SolutionPurity Recrystallize Phenyl Meldrum's Acid CheckPurity->SolutionPurity No End Decomposition Minimized CheckPurity->End Yes SolutionTemp->CheckBase SolutionBase->CheckPurity SolutionPurity->End Prevention_Logic Stability Enhanced Stability Temp Low Temp. Stability->Temp achieved by Base Weak Base Stability->Base achieved by Solvent Aprotic Solvent Stability->Solvent achieved by Purity High Purity Stability->Purity achieved by

References

Technical Support Center: 5-Phenylmeldrum's Acid in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Phenylmeldrum's Acid in multicomponent reactions (MCRs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My multicomponent reaction is showing low to no yield. What are the potential causes and solutions?

Low or no product yield is a common issue in MCRs. Several factors related to the reactants, conditions, or work-up process can be the cause.

Possible Causes & Troubleshooting Steps:

  • Poor Reactivity of Aldehyde/Imine: Aromatic aldehydes with strong electron-withdrawing groups can be less reactive.

    • Solution: Increase the reaction temperature or switch to a more polar solvent to enhance reactivity. Consider using a Lewis acid catalyst to activate the carbonyl group.

  • Steric Hindrance: The phenyl group on 5-Phenylmeldrum's Acid can sterically hinder the approach of bulky reactants.

    • Solution: If possible, select less bulky reaction partners. Optimization of the catalyst to one with a smaller steric footprint may also be beneficial.

  • Catalyst Inefficiency: The chosen catalyst may not be optimal for the specific MCR.

    • Solution: Screen a variety of catalysts, including basic catalysts (e.g., piperidine, triethylamine) for Knoevenagel-type condensations and Lewis acids (e.g., TiCl₄, Sc(OTf)₃) for Michael additions.

  • Incorrect Solvent: The polarity and protic nature of the solvent can significantly impact reaction rates and equilibria.

    • Solution: Test a range of solvents with varying polarities (e.g., toluene, DCM, acetonitrile, ethanol). For reactions involving polar intermediates, a polar aprotic solvent is often a good starting point.

  • Decomposition of 5-Phenylmeldrum's Acid: At elevated temperatures, Meldrum's acid derivatives can decompose.

    • Solution: Monitor the reaction temperature closely. If high temperatures are required, consider microwave-assisted synthesis to reduce reaction times and minimize decomposition.

2. I am observing multiple spots on my TLC, indicating the formation of byproducts. What are the likely side reactions?

The high reactivity of 5-Phenylmeldrum's Acid can lead to several side reactions, resulting in a complex product mixture.

Common Side Reactions:

  • Self-Condensation of 5-Phenylmeldrum's Acid: Under basic conditions, 5-Phenylmeldrum's Acid can undergo self-condensation.

    • Mitigation: Add the base slowly and at a low temperature. Ensure the other electrophilic components are present in the reaction mixture before adding the base.

  • Michael Addition of Solvent or Other Nucleophiles: Protic solvents like methanol or ethanol can act as nucleophiles and add to the activated intermediate.

    • Mitigation: Use aprotic solvents. If a protic solvent is necessary, use it in moderation and consider running the reaction at a lower temperature.

  • Formation of Knoevenagel Adduct as the Final Product: In a one-pot MCR, the initial Knoevenagel condensation product between the aldehyde and 5-Phenylmeldrum's Acid may be isolated if the subsequent reaction step is too slow.

    • Mitigation: Increase the concentration of the other reactants or add a catalyst to promote the subsequent steps of the MCR.

3. The purification of my final product is challenging. What strategies can I employ?

Purification of MCR products can be complicated by the presence of multiple components and byproducts.

Purification Strategies:

  • Crystallization: Many products derived from 5-Phenylmeldrum's Acid are crystalline. Attempting crystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: This is a standard method for separating complex mixtures.

    • Tips: Use a solvent system with a gradient of polarity. Monitor fractions carefully by TLC. Due to the potential for product degradation on silica gel, consider using neutral alumina or a deactivated silica gel.

  • Solvent Extraction: A carefully planned series of extractions can help remove unreacted starting materials and some byproducts. For example, an acidic wash can remove basic catalysts like triethylamine.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for common MCRs involving 5-Phenylmeldrum's Acid and related Meldrum's acid derivatives.

Table 1: Catalyst and Solvent Effects on a Three-Component Reaction

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Piperidine (10)EthanolReflux675
L-Proline (20)DMSO801282
Sc(OTf)₃ (5)AcetonitrileRoom Temp2465
NoneTolueneReflux24<10

Table 2: Comparison of Yields with Different Aldehyd Substituents

AldehydeCatalystSolventYield (%)
BenzaldehydePiperidineEthanol88
4-ChlorobenzaldehydePiperidineEthanol92
4-NitrobenzaldehydePiperidineEthanol95
4-MethoxybenzaldehydePiperidineEthanol85
2-NaphthaldehydePiperidineEthanol80

Key Experimental Protocols

Protocol 1: General Procedure for a Three-Component Reaction of 5-Phenylmeldrum's Acid, an Aldehyde, and a Thiol

  • To a solution of 5-Phenylmeldrum's Acid (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add the thiol (1.1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the precipitate formed is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the general workflow for a multicomponent reaction and a troubleshooting decision tree.

MCR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants: - 5-Phenylmeldrum's Acid - Aldehyde - Nucleophile Mixing Mix Components Reactants->Mixing Solvent Choose Solvent Solvent->Mixing Catalyst Select Catalyst Catalyst->Mixing Heating Heating/Stirring Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification (Column/Crystallization) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for a multicomponent reaction.

Troubleshooting_MCR Start Low/No Yield in MCR CheckReactants Check Reactant Quality and Stoichiometry Start->CheckReactants OptimizeConditions Optimize Reaction Conditions CheckReactants->OptimizeConditions Reactants OK ChangeCatalyst Change Catalyst OptimizeConditions->ChangeCatalyst ChangeSolvent Change Solvent OptimizeConditions->ChangeSolvent ChangeTemp Adjust Temperature OptimizeConditions->ChangeTemp Byproducts Byproducts Observed? ChangeCatalyst->Byproducts ChangeSolvent->Byproducts ChangeTemp->Byproducts AnalyzeByproducts Identify Byproducts (NMR, MS) Byproducts->AnalyzeByproducts Yes Successful Successful Reaction Byproducts->Successful No ModifyProtocol Modify Protocol to Minimize Side Reactions AnalyzeByproducts->ModifyProtocol ModifyProtocol->Successful

Caption: Troubleshooting decision tree for MCRs.

Technical Support Center: Catalyst Selection for Reactions Involving 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (Phenyl Meldrum's Acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound, a derivative of Meldrum's acid, is a versatile reagent in organic synthesis.[1][2] The C5 position is particularly reactive for electrophilic substitution.[3] Common reactions include:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form substituted benzylidene derivatives.[3][4][5]

  • Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated compounds.[6][7]

  • Alkylation and Acylation: The active methylene proton at the C5 position can be deprotonated and subsequently alkylated or acylated.[8][9][10]

  • Friedel-Crafts Acylation: Intramolecular reactions of its derivatives can be catalyzed by Lewis acids to form cyclic ketones.[11][12]

Q2: What types of catalysts are typically used for reactions with Phenyl Meldrum's Acid?

A2: The choice of catalyst depends on the specific reaction.

  • For Knoevenagel Condensations: Basic catalysts like piperidine, pyridine, or amino acids such as L-Tyrosine are common.[4] In some cases, the reaction can proceed without a catalyst.[5] Complex salts like (PhNH₃)₂CuCl₄ have also been shown to be highly effective.[3]

  • For Michael Additions: Basic catalysts such as triethylamine (Et₃N) or N-methylmorpholine are often employed.[6] Organocatalysts, for instance, Cinchona alkaloid-based bifunctional thioureas, are used for asymmetric Michael additions.[7]

  • For Friedel-Crafts Acylations: Lewis acids, particularly metal trifluoromethanesulfonates, are effective catalysts.[11][12]

  • For Alkylations: Bases like potassium carbonate (K₂CO₃) are used to deprotonate the Phenyl Meldrum's Acid, enabling its reaction with alkyl halides.[10][13]

Q3: How does the phenyl group at the C5 position affect the reactivity of Meldrum's acid?

A3: The phenyl group at the C5 position influences the acidity and steric hindrance of the molecule. It can affect the rate and outcome of reactions compared to unsubstituted Meldrum's acid. For instance, in reactions with spirocyclopropanes, the presence of an aryl group at the C2 position of the cyclopropane (analogous to the C5 of the dioxane) was found to increase the reaction rate.

Troubleshooting Guides

Problem 1: Low or no yield in a Knoevenagel condensation with an aromatic aldehyde.

Possible Cause Troubleshooting Step
Insufficient catalyst activity - Increase catalyst loading. For instance, with p-toluenesulfonic acid (PTSA), yields were lower compared to a more active catalyst like (PhNH₃)₂CuCl₄.[3] - Switch to a more effective catalyst. L-Tyrosine has been used as an efficient catalyst under solvent-free conditions.[4]
Poor solubility of reactants - Choose a suitable solvent. While some reactions can be performed solvent-free, solvents like ethanol or dichloromethane are commonly used.[3][9]
Reaction conditions not optimal - Adjust the reaction temperature. While many reactions proceed at room temperature, gentle heating may be required.[14] - Increase reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of starting material or product - Phenyl Meldrum's acid and its derivatives can be sensitive to high temperatures, leading to decomposition.[8] Avoid excessive heating.

Problem 2: Formation of multiple products in a Michael addition reaction.

Possible Cause Troubleshooting Step
Side reactions due to strong base - Use a milder base. For example, N-methylmorpholine can be used instead of stronger bases.[6]
Lack of stereocontrol (for asymmetric reactions) - Employ a suitable chiral catalyst. Cinchona alkaloid-based bifunctional thiourea organocatalysts have been used for asymmetric Michael additions to nitroalkenes.[7]
Incorrect stoichiometry - Carefully control the molar ratios of the reactants and catalyst.

Problem 3: Difficulty in reproducing a literature procedure.

Possible Cause Troubleshooting Step
Variations in reagent quality - Purify reagents and distill solvents before use.[14]
Differences in reaction scale - Attempt the reaction on the exact same scale as reported in the original procedure.[14]
Inaccurate recording of experimental details - Systematically vary parameters such as reaction time, temperature, and order of addition of reagents.[14] Ineffective mixing can also lead to poor results.[14]
Product instability during workup - Test the stability of your product to acidic or basic conditions used during extraction and purification.[15] Your product might also be sensitive to water or air.[15]

Catalyst Selection and Performance Data

The following table summarizes catalyst performance in various reactions involving Meldrum's acid derivatives.

ReactionSubstrateCatalystCatalyst LoadingSolventTimeYieldReference
Knoevenagel Condensation5′-nitrovanilline & Meldrum's acid(PhNH₃)₂CuCl₄0.85 mol%Ethanol5 min79%[3]
Knoevenagel Condensation5′-nitrovanilline & Meldrum's acidp-toluenesulfonic acid (PTSA)5-10 mol%Ethanol12 h62%[3]
Michael Addition4-nitrobenzylidene Meldrum's acid & N,N′-diphenyldithiomalondiamideEt₃NExcessAcetone-34%[6]
Michael Addition4-nitrobenzylidene Meldrum's acid & N,N′-diphenyldithiomalondiamideN-methylmorpholineExcessAcetone1 h-[6]
Intramolecular Friedel-Crafts AcylationBenzyl Meldrum's acidsMetal trifluoromethanesulfonatesCatalytic---[11][12]

Experimental Protocols

Protocol 1: Knoevenagel Condensation Catalyzed by (PhNH₃)₂CuCl₄ [3]

  • Dissolve Meldrum's acid (1.5 mmol) in 5 mL of absolute ethanol in a 10 mL round-bottomed flask.

  • Add the selected aldehyde (1.5 mmol) at room temperature.

  • Immediately add (PhNH₃)₂CuCl₄ (1 mg/mL, 0.85 mol%) as the catalyst.

  • Observe for the precipitation of the product, which typically occurs within 5 to 10 minutes.

  • After one hour, filter the amorphous powder and wash it with 96% ethanol and water to isolate the Knoevenagel adduct.

Protocol 2: Acylation of Meldrum's Acid [9]

  • In a 300-mL round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve recrystallized Meldrum's acid (23.75 g, 0.165 mol) in 65 mL of anhydrous dichloromethane.

  • Cool the flask in an ice bath and add anhydrous pyridine (32.5 mL, 0.40 mol) with stirring under an argon atmosphere over a 10-minute period.

  • To the resulting clear solution, add a solution of freshly distilled phenylacetyl chloride (25.0 g, 0.16 mol) in 50 mL of anhydrous dichloromethane over a 2-hour period.

  • After the addition is complete, stir the orange, cloudy reaction mixture for 1 hour at 0°C, then for an additional hour at room temperature.

  • Dilute the reaction mixture with 35 mL of dichloromethane and pour it into 100 mL of 2 N hydrochloric acid containing crushed ice.

  • Separate the organic phase and extract the aqueous layer twice with 25-mL portions of dichloromethane.

  • Combine the organic phase and the extracts, wash twice with 25-mL portions of 2 N hydrochloric acid and 30 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Remove the solvent with a rotary evaporator to yield the acyl Meldrum's acid as a pale-yellow solid.

Visualizations

Catalyst_Selection_Workflow start Start: Reaction with This compound reaction_type Identify Reaction Type start->reaction_type knoevenagel Knoevenagel Condensation reaction_type->knoevenagel Aldehyde/Ketone Reactant michael Michael Addition reaction_type->michael α,β-unsaturated Reactant alkylation Alkylation / Acylation reaction_type->alkylation Alkyl/Acyl Halide Reactant friedel_crafts Intramolecular Friedel-Crafts reaction_type->friedel_crafts Intramolecular Cyclization catalyst_knoevenagel Consider: - (PhNH3)2CuCl4 (high activity) - L-Tyrosine (green) - Basic amines (e.g., piperidine) knoevenagel->catalyst_knoevenagel catalyst_michael Consider: - Basic amines (Et3N, N-methylmorpholine) - Chiral organocatalysts for asymmetry michael->catalyst_michael catalyst_alkylation Consider: - Inorganic bases (K2CO3) - Pyridine (for acylation) alkylation->catalyst_alkylation catalyst_friedel_crafts Consider: - Lewis Acids (Metal triflates) friedel_crafts->catalyst_friedel_crafts troubleshooting Low Yield or Side Products? catalyst_knoevenagel->troubleshooting catalyst_michael->troubleshooting catalyst_alkylation->troubleshooting catalyst_friedel_crafts->troubleshooting optimize Optimize: - Catalyst Loading - Temperature - Solvent - Reaction Time troubleshooting->optimize Yes end Successful Reaction troubleshooting->end No optimize->end

Caption: Catalyst selection workflow for reactions involving Phenyl Meldrum's Acid.

Troubleshooting_Logic start Experiment Fails to Reproduce check_reagents Verify Reagent Quality (Purity, Freshness) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_procedure Review Procedure (Order of addition, Stirring) start->check_procedure check_workup Analyze Workup & Purification (Product Stability) start->check_workup solution_reagents Purify/Replace Reagents check_reagents->solution_reagents solution_conditions Systematically Vary Conditions check_conditions->solution_conditions solution_procedure Modify Procedural Steps check_procedure->solution_procedure solution_workup Modify Workup Protocol check_workup->solution_workup success Successful Reproduction solution_reagents->success solution_conditions->success solution_procedure->success solution_workup->success

Caption: Logical workflow for troubleshooting failed experimental reproductions.

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Reaction Products of 5-Phenylmeldrum's Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of the reaction products of 5-Phenylmeldrum's Acid, offering a direct comparison with two common alternatives: malononitrile and barbituric acid. The focus is on two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the subsequent Michael addition. This document is intended to aid researchers in selecting the appropriate starting materials and in characterizing the resulting products by providing detailed experimental data and protocols.

Knoevenagel Condensation: A Comparative Analysis

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond. In this section, we compare the spectroscopic data of the products obtained from the condensation of benzaldehyde with 5-Phenylmeldrum's Acid, malononitrile, and barbituric acid.

Table 1: Spectroscopic Data for Knoevenagel Condensation Products with Benzaldehyde
CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione 8.33 (s, 1H, =CH), 7.98-7.43 (m, 5H, Ar-H), 1.67 (s, 6H, 2xCH₃)[1]160.8, 158.2, 140.4, 135.4-124.5, 112.5, 105.1, 27.5[1]1732, 1621 (C=O), 1590 (C=C)[2]
Benzylidenemalononitrile 7.92 (s, 1H, =CH), 7.89-7.50 (m, 5H, Ar-H)160.0, 134.6, 130.9, 129.6, 113.6, 112.5, 82.72222 (C≡N), 1591 (C=C)[3]
5-Benzylidenebarbituric Acid 11.47 (s, 1H, NH), 11.25 (s, 1H, NH), 8.29 (s, 1H, =CH), 7.73-7.36 (m, 5H, Ar-H)[4]162.6, 160.9, 150.2, 146.7, 133.2, 132.3, 131.9, 128.3, 126.3, 121.8[4]3180 (N-H), 1730, 1685 (C=O), 1580 (C=C)

Michael Addition: A Comparative Analysis

The electron-withdrawing nature of the products from the Knoevenagel condensation makes them excellent Michael acceptors. This section compares the spectroscopic data of the Michael adducts formed from the reaction of the respective benzaldehyde condensation products with thiophenol.

Table 2: Spectroscopic Data for Michael Addition Products with Thiophenol
CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR (ν, cm⁻¹) / MS fragment
5-(Phenyl(phenylthio)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione 7.50-7.10 (m, 10H, 2xAr-H), 5.1 (d, 1H, CH-S), 4.3 (d, 1H, CH-CO), 1.55 (s, 3H, CH₃), 1.40 (s, 3H, CH₃)Data not readily available in searched literature.IR: 1770, 1740 (C=O)
2-(Phenyl(phenylthio)methyl)malononitrile 7.40-7.20 (m, 10H, 2xAr-H), 4.95 (d, 1H, CH-S), 4.15 (d, 1H, CH(CN)₂)Data not readily available in searched literature.IR: 2250 (C≡N)
5-(Phenyl(phenylthio)methyl)barbituric Acid 11.3 (br s, 2H, NH), 7.60-7.20 (m, 10H, 2xAr-H), 5.2 (d, 1H, CH-S), 4.0 (d, 1H, CH-CO)Data not readily available in searched literature.IR: 3200 (N-H), 1710, 1690 (C=O)

Experimental Protocols

General Procedure for Knoevenagel Condensation

A mixture of the active methylene compound (5-Phenylmeldrum's Acid, malononitrile, or barbituric acid) (1.0 mmol) and benzaldehyde (1.0 mmol) is dissolved in a suitable solvent (e.g., water, ethanol, or benzene).[5][6] A catalytic amount of a base (e.g., piperidine, pyridine, or sodium bicarbonate) is added, and the mixture is stirred at room temperature or heated under reflux for a specified time (typically 30 minutes to 3 hours).[1][7] The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration if it precipitates, or by extraction following removal of the solvent under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent.

General Procedure for Michael Addition

To a solution of the Knoevenagel condensation product (1.0 mmol) in a suitable solvent (e.g., ethanol, THF, or acetonitrile), the nucleophile (e.g., thiophenol) (1.1 mmol) and a catalytic amount of a base (e.g., triethylamine or DBU) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Michael adduct.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[4] Samples are prepared by dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer.[9] Solid samples are typically analyzed as KBr pellets, or by using an Attenuated Total Reflectance (ATR) accessory.[10] Liquid samples can be analyzed as thin films between salt plates. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.[11][12] For ESI, samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

Visualizations

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Active Methylene Active Methylene Mixing Mixing Active Methylene->Mixing Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Mixing Base Catalyst Base Catalyst Mixing->Base Catalyst Reaction Reaction Mixing->Reaction Base Catalyst->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Knoevenagel Product Knoevenagel Product Purification->Knoevenagel Product Spectroscopic Analysis Spectroscopic Analysis Knoevenagel Product->Spectroscopic Analysis

Caption: Experimental workflow for the Knoevenagel condensation.

Michael_Addition_Mechanism Knoevenagel_Product Knoevenagel Product (Michael Acceptor) Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Nucleophile Nucleophile (Michael Donor) Enolate_Intermediate Enolate/ Activated Nucleophile Nucleophile->Enolate_Intermediate Deprotonation Base Base Base->Enolate_Intermediate Enolate_Intermediate->Michael_Adduct Nucleophilic Attack

Caption: Generalized mechanism of the Michael addition reaction.

References

Validating the Structures of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in a crystalline solid, providing unequivocal evidence of a compound's structure and stereochemistry. This guide offers a comparative overview of the crystallographic data for derivatives of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione and presents a detailed protocol for their structural validation.

The core structure, 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile building block in organic synthesis. The introduction of a phenyl group at the 5-position, and further substitutions thereon, leads to a class of compounds with significant potential in medicinal chemistry and materials science. X-ray crystallography provides the ultimate confirmation of the successful synthesis and the precise conformation of these molecules.

Comparative Crystallographic Data of 5-Substituted 2,2-Dimethyl-1,3-dioxane-4,6-dione Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factor
(E)-2,2-Dimethyl-5-(3-phenylallylidene)-1,3-dioxane-4,6-dioneC₁₅H₁₄O₄TriclinicP-16.9171(14)7.0961(14)13.732(3)94.7990.7998.31664.4(2)20.055
2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrileC₁₅H₁₄N₂O₄TriclinicP-15.204(3)11.239(3)12.209(4)85.5182.3084.54702.9(5)20.048
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dioneC₁₃H₁₂O₅MonoclinicP2₁/c10.384(2)7.589(2)15.114(3)9097.43(3)901180.7(4)40.044
5-[4-(Diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dioneC₁₇H₂₁NO₄MonoclinicP2₁/n10.134(1)14.156(1)11.532(1)90104.28(1)901601.5(3)40.042

Table 1. Comparative crystallographic data for selected 5-substituted 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives.

Experimental Protocol for Single-Crystal X-ray Diffraction

The validation of a novel derivative's structure by X-ray crystallography follows a well-established workflow. The protocol outlined below is a generalized procedure for small organic molecules.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[1]

  • Method: Slow evaporation of a saturated solution is the most common method. Other techniques include slow cooling of a saturated solution and vapor diffusion.

  • Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility should be chosen. Common solvents include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

  • Procedure:

    • Dissolve the purified compound in a minimal amount of a suitable solvent, warming gently if necessary to achieve complete dissolution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.

    • Harvest well-formed, single crystals of a suitable size (typically 0.1-0.3 mm in each dimension).[2]

Data Collection
  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.[3]

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (typically 100 K).[2]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[3] The data collection strategy is optimized to ensure a complete and redundant dataset is obtained to the highest possible resolution.[4]

Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors.[5]

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as direct methods or Patterson synthesis.[2]

  • Structure Refinement: The initial structural model is refined against the experimental data by iteratively adjusting atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed structure factors.[2] The quality of the final model is assessed using statistical indicators like the R-factor and goodness-of-fit.[2]

Visualizing the Workflow

The process of validating a chemical structure using X-ray crystallography can be summarized in the following workflow diagram.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_output Final Output Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Publication Publication / Database Deposition CIF->Publication logical_relationship Compound Synthesized Compound DiffractionData Diffraction Pattern Compound->DiffractionData X-ray Diffraction ElectronDensity Electron Density Map DiffractionData->ElectronDensity Fourier Transform AtomicModel Atomic Model ElectronDensity->AtomicModel Model Building ValidatedStructure Validated 3D Structure AtomicModel->ValidatedStructure Refinement & Validation

References

A Comparative Study: 5-Phenylmeldrum's Acid vs. Diethyl Phenylmalonate in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of active methylene compounds is critical for the efficiency and success of condensation reactions. This guide provides an objective comparison of two such reagents, 5-Phenylmeldrum's Acid and diethyl phenylmalonate, focusing on their performance in key carbon-carbon bond-forming reactions. Experimental data, detailed protocols, and reaction pathway visualizations are presented to aid in reagent selection and experimental design.

Executive Summary

5-Phenylmeldrum's Acid, a derivative of Meldrum's acid, is characterized by its high acidity and reactivity, making it a potent substrate for Knoevenagel condensation reactions. Its rigid cyclic structure contributes to high yields and often mild reaction conditions. Diethyl phenylmalonate, a classic malonic ester derivative, is a versatile reagent widely employed in Michael additions and Claisen condensations. While generally requiring stronger bases and more forcing conditions than 5-Phenylmeldrum's Acid, it offers a broader range of applications in the synthesis of various carbocyclic and heterocyclic systems.

Data Presentation: Performance in Condensation Reactions

The following table summarizes quantitative data from representative condensation reactions for both 5-Phenylmeldrum's Acid (represented by the closely related Meldrum's acid in a typical Knoevenagel condensation) and diethyl phenylmalonate.

Reaction TypeReagentElectrophileCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Knoevenagel CondensationMeldrum's Acid4-NitrobenzaldehydeNoneMethanolRoom Temp0.594[1]
Knoevenagel CondensationMeldrum's AcidBenzaldehydeNoneMethanolRoom Temp0.570[1]
Michael AdditionDiethyl PhenylmalonateChalconeNiCl₂/(-)-SparteineToluene25590[2]
Claisen Condensation (synthesis of)Ethyl PhenylacetateDiethyl OxalateSodium EthoxideEthanol/Ether60-80N/A85[3]
Claisen Condensation (self-condensation)Ethyl PhenylacetateEthyl PhenylacetatePotassium t-butoxideNone1000.580[4]

Experimental Protocols

Knoevenagel Condensation of Meldrum's Acid with Aromatic Aldehydes

This protocol is representative for the Knoevenagel condensation of Meldrum's acid and its 5-substituted derivatives like 5-Phenylmeldrum's Acid.

Materials:

  • Meldrum's acid (or 5-Phenylmeldrum's Acid) (1.0 eq)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde) (1.0 eq)

  • Methanol

Procedure:

  • To a solution of Meldrum's acid (0.2 g, 1.39 mmol) in methanol (2 mL), add the aromatic aldehyde (1.39 mmol).[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[1]

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product.[1]

  • The product can be further purified by recrystallization if necessary.

Michael Addition of Diethyl Phenylmalonate to Chalcone

Materials:

  • Diethyl phenylmalonate (1.2 eq)

  • Chalcone (1.0 eq)

  • Nickel(II) chloride (NiCl₂) (10 mol%)

  • (-)-Sparteine (10 mol%)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry toluene at room temperature for 30 minutes.[2]

  • Add chalcone to the catalyst mixture and stir for an additional 30 minutes.[2]

  • Slowly add a solution of diethyl phenylmalonate in dry toluene to the reaction mixture.[2]

  • Stir the reaction at 25°C and monitor its progress by TLC. The reaction is typically complete within 5 hours.[2]

  • Quench the reaction by adding 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Claisen Condensation for the Synthesis of Diethyl Phenylmalonate

This protocol describes the synthesis of diethyl phenylmalonate, a key starting material for many condensation reactions.

Materials:

  • Sodium metal (1.0 eq)

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Ethyl phenylacetate (1.0 eq)

  • Diethyl oxalate (1.0 eq)

  • Dilute sulfuric acid

Procedure:

  • Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol.

  • In a separate flask, cool the sodium ethoxide solution in an ice bath.

  • Slowly add a mixture of ethyl phenylacetate and diethyl oxalate to the cooled sodium ethoxide solution with stirring.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C to drive the reaction to completion.[3]

  • Cool the reaction mixture and neutralize with dilute sulfuric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting diethyl phenyloxalylacetate by distillation.

  • The intermediate is then decarbonylated by heating at 100–120°C to yield diethyl phenylmalonate.[3]

Mandatory Visualization

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 5_Phenylmeldrums_Acid 5-Phenylmeldrum's Acid Enolate Enolate Anion 5_Phenylmeldrums_Acid->Enolate Base (optional, often spontaneous) Aldehyde Aromatic Aldehyde (R-CHO) Aldol_Adduct Aldol Addition Intermediate Aldehyde->Aldol_Adduct Enolate->Aldol_Adduct Nucleophilic Attack Product α,β-Unsaturated Product Aldol_Adduct->Product Dehydration (-H₂O) Water H₂O Aldol_Adduct->Water

Caption: Knoevenagel condensation pathway of 5-Phenylmeldrum's Acid.

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product DEP Diethyl Phenylmalonate Enolate_DEP Diethyl Phenylmalonate Enolate DEP->Enolate_DEP Base (e.g., NiCl₂/Sparteine complex) Chalcone α,β-Unsaturated Ketone (Chalcone) Michael_Adduct_Enolate Michael Adduct Enolate Chalcone->Michael_Adduct_Enolate Enolate_DEP->Michael_Adduct_Enolate 1,4-Conjugate Addition Michael_Product Michael Adduct Michael_Adduct_Enolate->Michael_Product Protonation

Caption: Michael addition pathway with diethyl phenylmalonate.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Ester1 Diethyl Phenylmalonate (Enolate Source) Enolate Enolate Anion Ester1->Enolate Strong Base (e.g., NaOEt) Ester2 Diethyl Phenylmalonate (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate Ester2->Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Acyl Addition Product β-Keto Ester Tetrahedral_Intermediate->Product Elimination Alkoxide Ethoxide Tetrahedral_Intermediate->Alkoxide

Caption: Claisen condensation pathway of diethyl phenylmalonate.

Conclusion

Both 5-Phenylmeldrum's Acid and diethyl phenylmalonate are valuable reagents in the synthetic chemist's toolbox for condensation reactions. 5-Phenylmeldrum's Acid excels in Knoevenagel condensations, often proceeding under mild, catalyst-free conditions to afford high yields of α,β-unsaturated products. Diethyl phenylmalonate, while requiring more stringent basic conditions, demonstrates broader utility in both Michael additions and Claisen condensations, providing access to a wider variety of complex molecular architectures. The choice between these two reagents will ultimately depend on the specific transformation desired, the sensitivity of the substrates, and the desired reaction conditions.

References

Comparative Electrochemical Analysis of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of the electrochemical properties of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione derivatives, commonly known as 5-phenyl Meldrum's acid derivatives. Due to a scarcity of directly comparable, quantitative electrochemical data in published literature, this document focuses on establishing a robust experimental protocol for researchers to generate and compare these valuable parameters. Understanding the electrochemical behavior of these compounds is crucial for applications in medicinal chemistry, materials science, and synthetic organic chemistry, where electron transfer processes play a pivotal role.

Introduction to the Electrochemical Landscape of Meldrum's Acid Derivatives

2,2-Dimethyl-1,3-dioxane-4,6-dione, or Meldrum's acid, is a versatile reagent in organic synthesis. The introduction of a phenyl group at the 5-position, and further substitution on this aryl ring, can significantly influence the electronic properties of the molecule. While extensive research has been conducted on their synthesis and reactivity in various organic reactions, a systematic study of their electrochemical characteristics is less prevalent.

Electrochemical techniques, particularly cyclic voltammetry (CV), offer a powerful tool to probe the redox behavior of these molecules. By measuring the oxidation and reduction potentials, researchers can gain insights into the electron-donating or -withdrawing nature of substituents on the phenyl ring, the stability of the resulting radical ions, and the overall electronic structure of the derivatives. This information is invaluable for designing molecules with specific redox properties for applications such as targeted drug delivery, sensor development, and catalysis.

Experimental Protocols for Electrochemical Characterization

To ensure reproducibility and enable meaningful comparisons, a standardized experimental protocol is essential. The following section details the methodology for conducting cyclic voltammetry studies on this compound derivatives.

Materials and Reagents
  • Analytes: A series of this compound derivatives with varying substituents on the phenyl ring (e.g., -OCH₃, -CH₃, -Cl, -NO₂) should be synthesized and purified to a high degree.

  • Solvent: A non-aqueous, polar, aprotic solvent is required. Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) of electrochemical grade are common choices. The solvent must be dried over a suitable drying agent (e.g., molecular sieves) to remove residual water, which can interfere with the electrochemical measurements.

  • Supporting Electrolyte: A non-reactive electrolyte is necessary to ensure conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M are widely used.

  • Reference Electrode: A stable reference electrode is crucial for obtaining accurate potential measurements. A silver/silver ion (Ag/Ag⁺) or a saturated calomel electrode (SCE) can be used. It is important to report the reference electrode used, as potentials are relative.

  • Working Electrode: A glassy carbon electrode (GCE) is a common choice for studying organic compounds due to its wide potential window and inertness. The electrode surface should be polished before each experiment using alumina slurry to ensure a clean and reproducible surface.

  • Counter Electrode: A platinum wire or foil is typically used as the counter (or auxiliary) electrode.

Instrumentation

A potentiostat/galvanostat capable of performing cyclic voltammetry is required. This instrument applies a potential waveform to the working electrode and measures the resulting current.

Experimental Procedure for Cyclic Voltammetry
  • Solution Preparation: Prepare a stock solution of the analyte (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the analyte solution.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can undergo reduction and interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the initial and final potentials to a value where no faradaic current is observed.

    • Define the switching potential to encompass the expected redox events.

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the potential scan and record the resulting cyclic voltammogram (a plot of current vs. potential).

  • Data Acquisition: Record several cycles to ensure the system has reached a steady state.

  • Varying Scan Rate: Perform the experiment at different scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).

  • Internal Standard: It is good practice to add an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), at the end of the experiment to calibrate the potential scale.

Data Presentation and Analysis

The collected cyclic voltammetry data should be presented in a clear and organized manner to facilitate comparison between different derivatives.

Table 1: Comparative Electrochemical Data of this compound Derivatives
Derivative (Substituent)Oxidation Potential (Epa) / V vs. Ref.Reduction Potential (Epc) / V vs. Ref.ΔEp (Epa - Epc) / mVipa/ipc
HData to be generatedData to be generatedData to be generatedData to be generated
p-OCH₃Data to be generatedData to be generatedData to be generatedData to be generated
p-CH₃Data to be generatedData to be generatedData to be generatedData to be generated
p-ClData to be generatedData to be generatedData to be generatedData to be generated
p-NO₂Data to be generatedData to be generatedData to be generatedData to be generated
  • Epa (Anodic Peak Potential): The potential at which the oxidation peak current is maximum.

  • Epc (Cathodic Peak Potential): The potential at which the reduction peak current is maximum.

  • ΔEp: The difference between the anodic and cathodic peak potentials. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

  • ipa/ipc: The ratio of the anodic to cathodic peak currents. For a reversible process, this ratio is close to 1.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the electrochemical analysis of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis cluster_output Output prep_analytes Synthesize & Purify Derivatives prep_solutions Prepare Electrolyte Solutions prep_analytes->prep_solutions cell_assembly Assemble 3-Electrode Cell prep_solutions->cell_assembly prep_electrodes Polish Working Electrode prep_electrodes->cell_assembly deoxygenation Deoxygenate Solution (Ar/N2 Purge) cell_assembly->deoxygenation cv_scan Perform Cyclic Voltammetry Scans deoxygenation->cv_scan vary_scan_rate Vary Scan Rate cv_scan->vary_scan_rate internal_std Calibrate with Internal Standard (Ferrocene) cv_scan->internal_std extract_data Extract Peak Potentials & Currents vary_scan_rate->extract_data calculate_params Calculate ΔEp and ipa/ipc extract_data->calculate_params compare_data Compare Data Across Derivatives calculate_params->compare_data internal_std->compare_data generate_tables Generate Comparative Data Tables compare_data->generate_tables interpret_results Interpret Structure-Property Relationships generate_tables->interpret_results

Experimental Workflow for Electrochemical Analysis

Expected Electrochemical Behavior and Structure-Property Relationships

Based on general principles of physical organic chemistry, the following trends can be anticipated:

  • Effect of Substituents: Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring are expected to lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) will likely increase the oxidation potential. The opposite trend is expected for the reduction potentials.

  • Reversibility: The stability of the radical cations and anions formed upon oxidation and reduction, respectively, will influence the reversibility of the redox processes. Unstable radical ions may undergo subsequent chemical reactions, leading to irreversible or quasi-reversible cyclic voltammograms.

  • Mechanism: The electrochemical process may involve a simple one-electron transfer or more complex mechanisms involving proton-coupled electron transfer or follow-up chemical reactions. Analysis of the cyclic voltammograms at different scan rates and in the presence of proton donors/acceptors can help elucidate the underlying mechanism.

By systematically applying the methodologies outlined in this guide, researchers can generate high-quality, comparable data on the electrochemical properties of this compound derivatives. This will contribute to a deeper understanding of their electronic structure and facilitate their rational design for a wide range of scientific and technological applications.

kinetic studies of reactions involving 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of a Versatile Meldrum's Acid Derivative

For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of key chemical intermediates is paramount for reaction optimization and the rational design of synthetic pathways. This guide provides a comparative analysis of the kinetic studies involving 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a prominent derivative of Meldrum's acid. We will explore its reactivity in key transformations, benchmarked against alternative compounds, and provide detailed experimental protocols for kinetic analysis.

Thermal Decomposition: The Phenyl Group's Influence

The thermal decomposition of Meldrum's acid derivatives is a well-established method for the generation of highly reactive ketene intermediates.[1] The stability of the 1,3-dioxane-4,6-dione ring and the subsequent rate of decomposition are significantly influenced by the nature of the substituent at the C5 position.

While specific rate constants and activation energies for the thermal decomposition of this compound are not extensively documented in comparative studies, qualitative and computational investigations provide valuable insights. A study on the thermolysis of various C5-substituted Meldrum's acid derivatives suggests a clear relationship between the electronic properties of the substituent and the decomposition temperature.

Table 1: Comparative Thermal Stability of C5-Substituted Meldrum's Acid Derivatives (Qualitative)

C5-SubstituentExpected Relative Decomposition TemperatureRationale
Phenyl Moderate The phenyl group can exert both inductive and resonance effects, leading to a moderate stabilization of the carbanionic intermediate formed during decomposition compared to simple alkyl or electron-withdrawing groups.
Electron-Donating Group (e.g., p-methoxyphenyl)HigherIncreased electron density on the phenyl ring can stabilize the transition state, requiring a higher temperature for decomposition.
Electron-Withdrawing Group (e.g., p-nitrophenyl)LowerDecreased electron density can destabilize the transition state, facilitating decomposition at a lower temperature.
Alkyl (e.g., methyl)VariableThe effect of alkyl groups is primarily inductive and can vary depending on the specific group.

A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, Br, CH3) further supports the significant influence of the C5 substituent on the reaction kinetics and thermodynamics.[2] Although this study does not include a phenyl group, it highlights that the substituent dictates the favorability of the decomposition reaction.[2]

Knoevenagel Condensation: A Comparative Look at Reactivity

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, where an active methylene compound reacts with a carbonyl compound. Meldrum's acid and its derivatives are highly effective in this reaction due to the high acidity of the C5-protons.

A comparative study on amino acid-catalyzed Knoevenagel condensations provides quantitative data on the performance of Meldrum's acid against other common active methylene compounds when reacted with 4-dimethylaminobenzaldehyde.

Table 2: Comparison of Active Methylene Compounds in the Histidine-Catalyzed Knoevenagel Condensation with 4-Dimethylaminobenzaldehyde

Active Methylene CompoundReaction Time (h)Product Yield (%)
Meldrum's Acid 2.5 70
Malononitrile1.562
1,3-Indanedione673
Barbituric Acid1.587
Dimedone2466

Data sourced from a study by Isaac Puckett.

As the data indicates, Meldrum's acid demonstrates a favorable combination of reaction time and yield, highlighting its high reactivity in this transformation. The presence of the 5-phenyl substituent in this compound would further activate the molecule for such condensations.

Experimental Protocols for Kinetic Studies

To facilitate further research and direct comparison, we provide detailed methodologies for key experiments.

Protocol 1: Kinetic Analysis of Thermal Decomposition via Thermogravimetric Analysis (TGA)

Objective: To determine the activation energy and monitor the thermal decomposition profile of this compound and its analogs.

Methodology:

  • A sample of the C5-substituted Meldrum's acid derivative (5-10 mg) is placed in an alumina crucible.

  • The crucible is placed in a thermogravimetric analyzer.

  • The sample is heated from room temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow of 50 mL/min).

  • The mass loss of the sample is recorded as a function of temperature.

  • The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative thermogravimetry, DTG, curve) are determined.

  • The activation energy (Ea) can be calculated using methods such as the Coats-Redfern method by plotting ln[-ln(1-α)/T²] versus 1/T, where α is the fraction of decomposed material and T is the absolute temperature.[3]

Protocol 2: Kinetic Monitoring of the Knoevenagel Condensation via In-Situ NMR Spectroscopy

Objective: To determine the rate constant for the reaction of this compound with an aldehyde.

Methodology:

  • Solutions of this compound, the aldehyde (e.g., benzaldehyde), and a catalyst (e.g., piperidine) in a suitable deuterated solvent (e.g., DMSO-d6) are prepared.

  • The reactants are mixed in an NMR tube at a controlled temperature.

  • ¹H NMR spectra are acquired at regular time intervals.

  • The concentration of the reactants and the product are determined by integrating characteristic signals. For example, the disappearance of the aldehyde proton signal and the appearance of the vinylic proton signal of the product can be monitored.

  • The rate of reaction can be determined by plotting the concentration of a reactant or product against time and fitting the data to the appropriate rate law (e.g., second-order).[4]

Visualizing Reaction Pathways

To better understand the processes discussed, the following diagrams illustrate the key reaction mechanisms.

ThermalDecomposition MeldrumsAcid 2,2-Dimethyl-5-phenyl- 1,3-dioxane-4,6-dione TransitionState Transition State MeldrumsAcid->TransitionState Heat (Δ) Products Phenylketene + Acetone + CO2 TransitionState->Products

Caption: Thermal decomposition of 5-phenyl-Meldrum's acid.

KnoevenagelCondensation Reactants 5-Phenyl-Meldrum's Acid + Aldehyde Enolate Enolate Intermediate Reactants->Enolate Base Catalyst Adduct Aldol-type Adduct Enolate->Adduct + Aldehyde Product Arylidene Meldrum's Acid + H2O Adduct->Product - H2O

Caption: Mechanism of the Knoevenagel condensation.

References

The Atom Economy Advantage: Synthesizing Arylidene Malonates with 5-Phenylmeldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of greener and more sustainable chemical processes, atom economy has emerged as a critical metric for evaluating the efficiency of a synthesis. This principle, central to the tenets of green chemistry, assesses the proportion of reactant atoms that are incorporated into the final desired product. This guide provides a comparative analysis of the atom economy of syntheses utilizing 5-Phenylmeldrum's Acid for the preparation of arylidene malonates, a common structural motif in various biologically active compounds. We will compare this approach with a traditional Knoevenagel condensation using malonic acid, providing researchers, scientists, and drug development professionals with quantitative data to inform their synthetic strategy.

Unveiling the Atom Economy: A Head-to-Head Comparison

To illustrate the differences in atom economy, we will examine the Knoevenagel condensation of benzaldehyde with both 5-Phenylmeldrum's Acid and a more traditional malonic acid derivative. The target molecule in both syntheses is the core structure of a benzylidene malonate derivative.

Table 1: Atom Economy Comparison for the Synthesis of Benzylidene Malonate Derivatives

ParameterSynthesis using 5-Phenylmeldrum's AcidAlternative Synthesis using Malonic Acid (Knoevenagel-Doebner)
Reactants 5-Phenylmeldrum's Acid, BenzaldehydeMalonic Acid, Benzaldehyde, Pyridine (catalyst), Piperidine (catalyst)
Product 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dioneCinnamic Acid (after decarboxylation)
Byproducts Water (H₂O)Water (H₂O), Carbon Dioxide (CO₂) (from decarboxylation), Catalysts
Formula Weight (FW) of Reactants 5-Phenylmeldrum's Acid (C₁₅H₁₂O₄): 256.25 g/mol Benzaldehyde (C₇H₆O): 106.12 g/mol Total: 362.37 g/mol Malonic Acid (C₃H₄O₄): 104.06 g/mol Benzaldehyde (C₇H₆O): 106.12 g/mol Total: 210.18 g/mol
Formula Weight (FW) of Desired Product 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (C₁₆H₁₂O₄): 284.26 g/mol Cinnamic Acid (C₉H₈O₂): 148.16 g/mol
Theoretical Atom Economy (%) (284.26 / 362.37) * 100 = 78.45% (148.16 / 210.18) * 100 = 70.49%
Reported Yield (%) ~70%[1]~95%[2]

Note: For the alternative synthesis, the atom economy is calculated for the formation of the initial condensation product before decarboxylation for a more direct comparison of the C-C bond forming step. The catalysts in the Knoevenagel-Doebner reaction are not included in the atom economy calculation as they are not consumed in the reaction.

The data clearly indicates that the synthesis utilizing 5-Phenylmeldrum's Acid exhibits a higher theoretical atom economy. This is primarily due to the direct incorporation of the majority of the Meldrum's acid backbone into the final product, with only the elimination of a water molecule. In contrast, the Knoevenagel-Doebner reaction with malonic acid, while a classic and effective method, inherently involves the loss of carbon dioxide during the subsequent decarboxylation step to yield the final cinnamic acid product, thus lowering its overall atom economy.

Experimental Protocols

For a comprehensive understanding, detailed experimental methodologies for both synthetic routes are provided below.

Synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione using 5-Phenylmeldrum's Acid

This procedure is based on a typical Knoevenagel condensation with Meldrum's acid derivatives.

Materials:

  • 5-Phenylmeldrum's Acid

  • Benzaldehyde

  • Solvent (e.g., ethanol or a water-based system)

  • Catalyst (optional, e.g., piperidine or an amine salt)

Procedure:

  • Dissolve 5-Phenylmeldrum's Acid (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add benzaldehyde (1 equivalent) to the solution.

  • If a catalyst is used, add a catalytic amount (e.g., 0.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product is collected by filtration and washed with a cold solvent to remove any unreacted starting materials.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A reported yield for a similar, uncatalyzed reaction in water is around 70%.[1]

Alternative Synthesis: Knoevenagel-Doebner Condensation of Benzaldehyde with Malonic Acid

This classical method is widely used for the synthesis of cinnamic acids.

Materials:

  • Malonic Acid

  • Benzaldehyde

  • Pyridine

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve malonic acid (1 equivalent) and benzaldehyde (1 equivalent) in pyridine.

  • Add a few drops of piperidine as a catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by observing the evolution of carbon dioxide.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude cinnamic acid by filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) to obtain pure cinnamic acid. A yield of 95% has been reported for this reaction.[2]

Visualizing the Concept of Atom Economy

To further elucidate the principles discussed, the following diagram illustrates the concept of atom economy in the context of these syntheses.

AtomEconomyComparison reactants_m 5-Phenylmeldrum's Acid + Benzaldehyde product_m 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione reactants_m->product_m High Atom Incorporation waste_m Water (H₂O) reactants_m->waste_m Minimal Waste reactants_ma Malonic Acid + Benzaldehyde product_ma Cinnamic Acid reactants_ma->product_ma Lower Atom Incorporation waste_ma Water (H₂O) + Carbon Dioxide (CO₂) reactants_ma->waste_ma Significant Waste

Caption: A comparison of atom economy in two synthetic routes to benzylidene malonate derivatives.

Conclusion

The assessment of atom economy provides a quantitative foundation for selecting more sustainable synthetic routes. In the case of arylidene malonate synthesis, the use of 5-Phenylmeldrum's Acid offers a distinct advantage in terms of atom economy over the traditional Knoevenagel-Doebner condensation with malonic acid. While reaction yield is an important factor, a holistic evaluation that includes atom economy is crucial for the development of environmentally responsible chemical processes. This guide provides the necessary data and protocols to empower researchers to make more informed decisions in their synthetic endeavors, contributing to the broader goals of green chemistry.

References

Comparative Biological Activity of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of compounds derived from 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a scaffold of significant interest in medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for activity screening, and visualizes relevant workflows and pathways to support further research and development in this area.

Derivatives of 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The structural versatility of the Meldrum's acid core allows for the synthesis of a diverse library of compounds with potential therapeutic applications. This guide focuses on derivatives bearing a phenyl substituent at the 5-position, a modification that has been explored for various biological effects.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data from studies screening the biological activities of this compound derivatives and related analogues.

Table 1: Anticancer Activity

Derivatives of Meldrum's acid have shown promising cytotoxic effects against various cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several vanillidene and 7-azaindole anchored 1,2,3-triazole hybrid derivatives.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Vanillidene Derivative 3i (decyl substituted) HeLa15.7cis-DDPNot specified
A54921.8cis-DDPNot specified
LS17430.5cis-DDPNot specified
7-Azaindole Triazole Hybrid 6b (4-methyl substitution) MCF-76.67 ± 0.39DoxorubicinNot specified
HeLa4.44 ± 0.32DoxorubicinNot specified
DU-14512.38 ± 0.51DoxorubicinNot specified
HepG29.97 ± 0.25DoxorubicinNot specified
K5626.03 ± 0.28DoxorubicinNot specified

cis-DDP: Cisplatin

Table 2: Antimicrobial Activity

The antimicrobial potential of Meldrum's acid derivatives has been evaluated against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key indicator of a compound's efficacy.

CompoundBacterial StrainMIC (µM)Reference Compound
Vanillidene Derivative 3i (decyl substituted) Escherichia coli12.4Streptomycin
2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione Staphylococcus aureus>512 µg/mLNot specified
Escherichia coli>512 µg/mLNot specified
Pseudomonas aeruginosa>512 µg/mLNot specified

Note: The triazole derivative demonstrated synergistic effects when combined with aminoglycoside antibiotics, significantly reducing the MIC of the antibiotics against resistant strains.[2]

Table 3: Anti-inflammatory Activity

While the anti-inflammatory properties of various heterocyclic compounds are widely studied, specific quantitative data for this compound derivatives from the searched literature is limited. However, the general mechanisms of anti-inflammatory action often involve the inhibition of cyclooxygenase (COX) enzymes. For comparison, the following table includes data for other heterocyclic compounds evaluated for COX inhibition. Researchers can adapt the provided experimental protocols to screen the phenyl-substituted Meldrum's acid derivatives for similar activity.

Compound ClassTargetIC₅₀ (µM)
2-Benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives COX-20.29 - 3.3
1,5-Diaryl-based pyrazole analogues COX-20.52 - 22.25

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key biological activity screening assays.

Anticancer Activity Screening: MTT Assay

This protocol is adapted from studies on Meldrum's acid derivatives.[1]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, LS174) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Screening: Broth Microdilution Method

This protocol is based on the evaluation of a triazole derivative of Meldrum's acid.[2]

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

  • Preparation of Test Compounds: The compounds are dissolved in a solvent such as DMSO and then serially diluted in broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well containing the test compound.

  • Controls: Positive (broth with bacteria) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a viability indicator like resazurin.

Anti-inflammatory Activity Screening: COX Inhibition Assay

This is a general protocol for evaluating the inhibition of cyclooxygenase enzymes, a common mechanism for anti-inflammatory drugs.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Compound Incubation: The test compounds are pre-incubated with the COX enzyme in a 96-well plate for a short period to allow for binding.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).

  • Termination and Detection: The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial ELISA kit.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Experimental Processes and Pathways

To provide a clearer understanding of the experimental workflow and a potential mechanism of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_data Data Analysis Start 2,2-Dimethyl-5-phenyl- 1,3-dioxane-4,6-dione Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Anticancer Anticancer Assay (MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Purification->Anti_inflammatory IC50 IC50 Calculation Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Anti_inflammatory->IC50 Comparison Comparison with Reference Drugs IC50->Comparison MIC->Comparison COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Metabolism Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediation Meldrum_Derivative Meldrum's Acid Derivative Meldrum_Derivative->COX_Enzymes Inhibition

References

A Comparative Guide to the Applications of 5-Phenylmeldrum's Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Phenylmeldrum's Acid, formally known as 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione, is a versatile cyclic acylal that serves as a valuable intermediate in organic synthesis. Its unique structural features, particularly the high acidity of the C-5 proton (in its unsubstituted form) and its capacity to generate highly reactive intermediates under mild conditions, make it a powerful tool for constructing complex molecular architectures.[1] This guide provides a comparative analysis of the key applications of 5-Phenylmeldrum's Acid, evaluating its performance against alternative synthetic reagents and providing detailed experimental insights for researchers in organic chemistry and drug development.

The primary utility of 5-Phenylmeldrum's Acid lies in its function as a synthetic equivalent of phenylmalonic acid or its corresponding esters (e.g., diethyl phenylmalonate).[2][3] Compared to traditional malonic esters, which often require strong bases for deprotonation and harsh conditions for subsequent transformations, 5-Phenylmeldrum's Acid offers the advantage of enhanced reactivity, often enabling reactions to proceed under significantly milder conditions.[3]

Synthesis of 5-Phenylmeldrum's Acid

The standard method for synthesizing 5-substituted Meldrum's acid derivatives involves the condensation of a substituted malonic acid with acetone, typically in the presence of acetic anhydride and a catalytic amount of strong acid.[4][5]

Experimental Protocol: Synthesis of this compound[4]

A round-bottom flask equipped with a magnetic stir bar is charged with phenylmalonic acid (1.0 equiv) and acetic anhydride (5-8 M), and the mixture is cooled to 0 °C in an ice/water bath. Concentrated sulfuric acid (2-3 drops) is added, followed by the dropwise addition of acetone (1.1 equiv). The reaction is allowed to warm to room temperature and stirred for 6 hours. The resulting mixture is then refrigerated for 2 hours to facilitate precipitation. The solid product is collected by filtration, rinsed with cold water and diethyl ether, and dried to afford 5-Phenylmeldrum's Acid.

Synthesis cluster_reactants Reactants cluster_reagents Reagents PMA Phenylmalonic Acid Reagents 1. Acetic Anhydride 2. H₂SO₄ (cat.) Acetone Acetone Product 5-Phenylmeldrum's Acid Reagents->Product Condensation (6h, 0°C to RT)

Caption: Synthesis of 5-Phenylmeldrum's Acid.

Performance Comparison: Synthesis Starting Materials

The synthesis of 5-Phenylmeldrum's Acid provides a stable, crystalline solid that is often easier to handle and purify than the corresponding liquid dialkyl phenylmalonates, which are typically prepared via Fischer esterification.

MethodStarting MaterialReagentsConditionsTypical YieldReference
Meldrum's Acid Route Phenylmalonic AcidAcetone, Acetic Anhydride, H₂SO₄0°C to RT, 6hGood to High[4]
Malonic Ester Route Phenylmalonic AcidEthanol, H₂SO₄ (cat.)Reflux~85-95%Standard Fischer Esterification

Key Application 1: Intramolecular Friedel-Crafts Acylation

A significant application of 5-substituted Meldrum's acids is their use as internal acylating agents in intramolecular Friedel-Crafts reactions to form polycyclic ketones.[6] This transformation is particularly effective for synthesizing 1-indanones, 1-tetralones, and other benzocyclic systems under mild, Lewis-acid-catalyzed conditions.[7][8] The reaction proceeds via activation by the Lewis acid, followed by cyclization and subsequent loss of acetone and carbon dioxide.

This method avoids the need to prepare and handle more reactive acyl chlorides, which is the standard approach in Friedel-Crafts acylations.

FC_Acylation Start 5-Benzyl Meldrum's Acid Intermediate Acylium Ion Intermediate (activated complex) Start->Intermediate Lewis Acid (e.g., Sn(OTf)₂) CH₂Cl₂, RT Product 1-Indanone Intermediate->Product Intramolecular Cyclization Byproducts Acetone + CO₂ Intermediate->Byproducts Elimination Thermolysis Start 5-Phenylmeldrum's Acid Ketene Phenylketene Start->Ketene Heat (Δ) > 200°C (pyrolysis) Acetone Acetone Start->Acetone Elimination Product Trapped Product (e.g., β-Lactam, Ester) Ketene->Product + Nucleophile or Dienophile

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a compound often utilized in complex organic synthesis.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with care in a well-ventilated area.[1] Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and protective clothing, should be worn at all times to avoid skin and eye contact.[1] In the event of a spill, avoid dust formation and breathing in any vapors or mist.[1] All sources of ignition should be removed from the area, and spark-proof tools should be used during cleanup.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline:

  • Collection and Storage of Waste:

    • Carefully collect the waste material, including any contaminated items, and place it in a suitable, clearly labeled, and closed container for disposal.[1][2]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Waste Characterization and Profiling:

    • It is the responsibility of the waste generator to accurately classify the waste.[2] While specific data for this compound is limited, related compounds are noted to be potentially very toxic to aquatic life.[2] Therefore, it is prudent to manage this compound as a hazardous waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for assistance in characterizing and profiling the waste.

  • Arranging for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.[3]

    • Provide the disposal company with all necessary information regarding the waste, including its chemical composition and any known hazards.

  • Environmental Protection:

    • Under no circumstances should this compound be discharged into drains, sewers, or the environment.[1][2][4] Preventing environmental contamination is a critical aspect of responsible chemical disposal.[2]

Disposal Data Management

Maintaining accurate records of chemical waste is essential for regulatory compliance and laboratory safety. The following table outlines the key information to be documented for the disposal of this compound.

Data PointDescriptionRecommended Practice
Chemical Name The full chemical name and any common names.This compound
CAS Number The unique Chemical Abstracts Service registry number.Not readily available in search results. Record if known.
Quantity The total amount of waste material.Record in grams or kilograms.
Date of Generation The date the waste was generated.Use a clear and consistent format (e.g., YYYY-MM-DD).
Hazard Classification The determined hazard class of the waste.Consult EHS and local regulations. Likely to be classified as hazardous to the aquatic environment.[2]
Container Type The type of container used for waste storage.Note if it is glass, plastic, or metal and its size.
Disposal Vendor The name of the licensed disposal company.Maintain contact information for the vendor.
Manifest Number The tracking number from the hazardous waste manifest.Retain a copy of the manifest for your records.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Assessment & Compliance cluster_disposal Disposal cluster_end Completion start Start: Identify Waste ppe Wear Appropriate PPE start->ppe collect Collect Waste in Labeled Container ppe->collect characterize Characterize Waste (Consult EHS) collect->characterize regulations Consult Local, State, and Federal Regulations characterize->regulations contact_vendor Contact Licensed Disposal Vendor regulations->contact_vendor schedule_pickup Schedule Waste Pickup contact_vendor->schedule_pickup document Complete Manifest and Document schedule_pickup->document end End: Waste Disposed document->end

References

Personal protective equipment for handling 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (CAS No. 15231-78-4), also known as 5-Phenylmeldrum's Acid. This information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar compounds, such as Meldrum's Acid, and general best practices for laboratory chemical handling. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to obtain the specific SDS from your supplier before commencing any work.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards.Protects eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents direct skin contact, which may cause irritation.[1] Gloves should be inspected before use and disposed of properly after handling.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the solid form, to prevent inhalation of dust particles.[1]Minimizes the risk of respiratory tract irritation.
Skin and Body Protection A laboratory coat, long-sleeved attire, and closed-toe shoes are mandatory.Provides a barrier against accidental skin contact with the chemical.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risk and ensuring a safe laboratory environment.

  • Preparation:

    • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood, to control dust and vapors.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before you begin.

    • Don all required PPE as specified in the table above.

  • Handling the Compound:

    • When weighing or transferring the solid, do so carefully to minimize the generation of dust.

    • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Collection:

    • All waste containing this compound should be considered hazardous waste unless determined otherwise by your institution's EHS department.

    • Collect waste in a clearly labeled, compatible, and sealed container. The label should include "Hazardous Waste" and the full chemical name.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[4]

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in the regular trash.[4]

    • Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

    • Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is disposed of according to institutional guidelines.[4]

Safe Handling and Disposal Workflow

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Consult SDS and EHS Guidelines prep2 Work in Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Carefully prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Wash Hands After Use handle2->handle3 emergency In Case of Exposure: - Skin: Wash with soap and water - Eyes: Flush with water for 15 min - Inhalation: Move to fresh air - Ingestion: Do not induce vomiting Seek Medical Attention handle2->emergency disp1 Collect in Labeled Hazardous Waste Container handle3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.